Fosmanogepix (tautomerism)
Beschreibung
BenchChem offers high-quality Fosmanogepix (tautomerism) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosmanogepix (tautomerism) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H21N4O6P |
|---|---|
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
[2-imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
InChI-Schlüssel |
JQONJQKKVAHONF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=CC=CN(C4=N)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Characterization of Manogepix Tautomeric Forms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix (MGX), the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This novel mechanism of action provides manogepix with a broad spectrum of activity against a wide range of fungal pathogens, including resistant strains.[2] The chemical structure of manogepix suggests the potential for tautomerism, a phenomenon that can significantly impact a drug's physicochemical properties, biological activity, and stability. This technical guide provides a comprehensive overview of the characterization of manogepix tautomeric forms, summarizing available data, outlining detailed experimental protocols, and visualizing key pathways and workflows to aid researchers in the fields of medicinal chemistry, drug development, and mycology.
Introduction to Manogepix and Tautomerism
Manogepix is a potent antifungal agent that disrupts the integrity of the fungal cell wall by inhibiting Gwt1, an essential enzyme for fungal growth and virulence.[3] Its prodrug, fosmanogepix, is converted to the active manogepix form in vivo.[4] The molecular structure of manogepix, featuring a substituted aminopyridine ring, allows for the existence of different tautomeric forms. While the presence of manogepix tautomers is acknowledged, detailed characterization in the public domain is limited.[5] Understanding the specific tautomeric forms, their relative stability, and their biological activity is crucial for optimizing drug formulation, ensuring consistent efficacy, and meeting regulatory requirements.
A recent breakthrough in understanding the biologically active form of manogepix comes from a cryo-electron microscopy (cryo-EM) study which determined the structure of manogepix bound to its target enzyme, Gwt1.[6][7][8][9] This study revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic cavity of the palmitoyl-CoA binding site of Gwt1.[7][8] The conformation of manogepix observed in this complex represents the biologically active tautomer and provides a critical reference point for characterization studies.
Data Presentation: Physicochemical and In Vitro Activity Data
While specific data on the distinct tautomeric forms of manogepix are not extensively published, the overall in vitro activity of manogepix has been well-documented. This data, presented in the tables below, reflects the activity of the equilibrium mixture of tautomers under assay conditions.
Table 1: In Vitro Antifungal Activity of Manogepix (MIC/MEC in µg/mL)
| Fungal Species | MIC50 | MIC90 | MEC90 | Reference(s) |
| Candida albicans | 0.008 | 0.03-0.06 | - | [10] |
| Candida auris | 0.004-0.03 | 0.015-0.03 | - | [11][12] |
| Candida glabrata | - | 0.06-0.12 | - | [10] |
| Aspergillus fumigatus | - | - | 0.03 | [13] |
| Fusarium solani | - | - | 0.06 | [10] |
| Scedosporium apiospermum | - | - | 0.12 | [10] |
| Lomentospora prolificans | - | - | 0.12 | [10] |
MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. Values represent a range from multiple studies.
Table 2: Pharmacokinetic Parameters of Manogepix in Rabbits (Oral Fosmanogepix)
| Dose (mg/kg) | Cmax (µg/mL) | AUC0–12 (µg·h/mL) | Reference(s) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 | [14] |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 | [14] |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 | [14] |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
Synthesis of Manogepix
While a specific, detailed synthesis protocol for manogepix is proprietary, the synthesis of manogepix analogs has been described.[15][16][17] These syntheses generally involve a multi-step process culminating in the coupling of key intermediates. A generalized synthetic approach can be inferred, which would be the starting point for obtaining manogepix for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.
-
Sample Preparation: Dissolve a precisely weighed sample of manogepix in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire 1H NMR spectra to observe the chemical shifts and coupling constants of protons, which will differ between tautomers.
-
Acquire 13C NMR spectra to identify the chemical shifts of carbon atoms, particularly those involved in the tautomeric equilibrium.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and definitively assign proton and carbon signals to specific tautomeric forms.
-
Variable temperature NMR studies can be conducted to investigate the equilibrium dynamics between tautomers.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with those predicted by computational chemistry for the different possible tautomers. The integration of signals corresponding to each tautomer can be used to determine their relative populations in solution.
X-ray Crystallography for Solid-State Tautomer Characterization
X-ray crystallography provides unambiguous structural information of the tautomeric form present in the solid state.
-
Crystal Growth: Grow single crystals of manogepix suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Analysis: The refined structure will reveal the specific tautomeric form present in the crystal lattice. This information is critical as it often represents the most stable tautomer in the solid state.
High-Performance Liquid Chromatography (HPLC) for Tautomer Separation and Quantification
HPLC can be used to separate and quantify different tautomers if they are stable enough under the chromatographic conditions.
-
Method Development:
-
Column Selection: Screen various stationary phases, such as C18, C8, and phenyl columns, to achieve separation of the tautomers. Chiral columns may also be explored if the tautomers are chiral.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium acetate) to achieve baseline separation of the tautomeric peaks.
-
Detection: Use a UV detector at a wavelength where both tautomers have significant absorbance. A mass spectrometer can be coupled to the HPLC (LC-MS) for definitive identification of the separated peaks based on their mass-to-charge ratio.
-
-
Method Validation: Validate the developed HPLC method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
Quantification: Once a validated method is established, it can be used to determine the relative amounts of each tautomer in a given sample.
Visualization of Key Pathways and Workflows
Manogepix Mechanism of Action: Inhibition of the GPI Anchor Biosynthesis Pathway
Manogepix targets the Gwt1 enzyme, which is a key step in the Glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi. Inhibition of this pathway disrupts the localization of essential proteins to the fungal cell wall, leading to cell wall stress and ultimately fungal cell death.[2][18]
Caption: Manogepix inhibits Gwt1, disrupting GPI anchor biosynthesis.
Experimental Workflow for Manogepix Tautomer Characterization
A systematic workflow is essential for the comprehensive characterization of manogepix tautomers. This involves a combination of computational and experimental techniques.
Caption: Workflow for the characterization of manogepix tautomers.
Logical Relationship of Manogepix, its Prodrug, and Target
Fosmanogepix is the prodrug that is metabolically converted to the active drug, manogepix, which then inhibits its molecular target, Gwt1.
Caption: Relationship between fosmanogepix, manogepix, and Gwt1.
Conclusion
The characterization of manogepix tautomeric forms is an essential aspect of its development as a novel antifungal agent. While direct studies on its tautomerism are not extensively available, this guide provides a framework for researchers to approach this challenge. By combining computational modeling with robust experimental techniques such as NMR, X-ray crystallography, and HPLC, a comprehensive understanding of the tautomeric landscape of manogepix can be achieved. The recent elucidation of the manogepix-Gwt1 complex provides a vital clue to the biologically relevant tautomer. A thorough characterization will ultimately contribute to the development of a safe, effective, and well-characterized antifungal therapy to address the growing threat of invasive fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Pharmacokinetics of Fosmanogepix (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Discovery of Stable Tautomers of Manogepix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. While the primary structure and mechanism of action of manogepix are well-documented, the potential for tautomerism and the existence of stable tautomeric forms have not been extensively explored in publicly available literature. Tautomerism, the interconversion of structural isomers, can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical basis for tautomerism in manogepix, detailed methodologies for the experimental and computational investigation of its potential tautomers, and a discussion of the potential implications for drug development. While direct experimental data on manogepix tautomers is not currently available in the public domain, this document serves as a foundational resource for researchers seeking to investigate this important aspect of manogepix chemistry.
Theoretical Potential for Tautomerism in Manogepix
The chemical structure of manogepix contains two key heterocyclic moieties that are known to exhibit tautomerism: a substituted aminopyridine ring and an isoxazole ring.
Aminopyridine Tautomerism
The aminopyridine portion of manogepix can theoretically exist in an imine-enamine tautomeric equilibrium. The canonical amine form can potentially tautomerize to an imino form, which would alter the electronic distribution and hydrogen bonding capabilities of the molecule. The position of this equilibrium is influenced by factors such as solvent polarity and pH.[5][6][7][8]
Isoxazole Tautomerism
The isoxazole ring, particularly with its substituent pattern in manogepix, could also exhibit ring-chain tautomerism or other forms of isomerism, although this is generally less common than tautomerism in pyridinone or aminopyridine systems.[9][10][11] The stability of the isoxazole ring is generally high, but the possibility of tautomeric forms should be considered, especially under physiological conditions.
The following diagram illustrates the potential tautomeric equilibria for the aminopyridine moiety of manogepix.
Caption: Potential imine-enamine tautomerism of the aminopyridine ring in manogepix.
Experimental Protocols for Tautomer Investigation
The following sections outline detailed methodologies for the separation, isolation, and characterization of potential manogepix tautomers.
Separation and Isolation by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and isolation of tautomers that are stable enough to be chromatographically resolved.[12][13][14][15][16]
Objective: To separate and isolate potential stable tautomers of manogepix.
Instrumentation:
-
High-Performance Liquid Chromatograph with a diode array detector (DAD) or mass spectrometer (MS) detector.
-
Preparative HPLC system for isolation.
Columns:
-
Reversed-phase C18 or C8 columns are typically used. Chiral columns may be employed if atropisomers are suspected.
Mobile Phase:
-
A gradient of acetonitrile or methanol in water, with or without pH modifiers like formic acid, acetic acid, or ammonium hydroxide. The pH of the mobile phase can significantly influence the tautomeric equilibrium and separation.[13][16]
Protocol:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of any potential tautomeric peaks.
-
pH Screening: Screen a range of mobile phase pH values (e.g., from 3 to 10) to investigate the effect on the tautomeric equilibrium and chromatographic separation.
-
Preparative HPLC: Once separation is achieved, scale up the method to a preparative HPLC system to isolate sufficient quantities of each tautomer for further characterization.
-
Fraction Collection and Analysis: Collect the fractions corresponding to each separated peak and confirm their purity by analytical HPLC.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of tautomers in solution.[17][18][19]
Objective: To determine the chemical structure of isolated manogepix tautomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experiments:
-
¹H NMR: To identify the number and environment of protons. Differences in chemical shifts, especially for protons near the tautomeric sites, can distinguish between tautomers.
-
¹³C NMR: To identify the carbon skeleton. The chemical shift of carbons involved in the tautomerism (e.g., C=N vs. C-NH2) will be distinct.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure of each tautomer.
-
Variable Temperature (VT) NMR: To study the dynamics of tautomeric interconversion.
Protocol:
-
Dissolve a pure sample of each isolated tautomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Acquire a full suite of 1D and 2D NMR spectra for each tautomer.
-
Analyze the spectra to assign all proton and carbon signals and elucidate the exact structure of each tautomer.
Solid-State Characterization by X-ray Crystallography
X-ray crystallography provides definitive evidence of the structure of a tautomer in the solid state.[20][21][22]
Objective: To determine the three-dimensional structure of a stable manogepix tautomer in a crystalline form.
Protocol:
-
Crystallization: Grow single crystals of each isolated tautomer from a variety of solvents and conditions.
-
Data Collection: Mount a suitable crystal on an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions to obtain a high-resolution 3D model.
-
Analysis: The refined structure will unambiguously identify the tautomeric form present in the crystal lattice.
Computational Prediction of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative thermodynamic stabilities of tautomers.[23][24][25][26]
Objective: To theoretically predict the most stable tautomeric forms of manogepix and to guide experimental investigations.
Methodology:
-
Software: Gaussian, Spartan, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Solvation Model: A polarizable continuum model (PCM) can be used to simulate the effects of different solvents on tautomer stability.
Protocol:
-
Structure Building: Build the 3D structures of all potential manogepix tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Thermodynamic Analysis: Calculate the Gibbs free energy of each tautomer to predict the equilibrium constants for their interconversion.
The following diagram illustrates a hypothetical workflow for the investigation of manogepix tautomers.
Caption: A workflow for the discovery and characterization of stable manogepix tautomers.
Quantitative Data Summary (Hypothetical)
In the absence of experimental data, the following tables are presented as templates for organizing and presenting quantitative data that would be generated from the experimental protocols described above.
Table 1: HPLC Separation of Manogepix Tautomers
| Tautomer | Retention Time (min) | Mobile Phase pH | Purity (%) |
| Tautomer A | 10.2 | 4.5 | >99 |
| Tautomer B | 12.5 | 4.5 | >99 |
| Tautomer A | 9.8 | 7.0 | >99 |
| Tautomer B | 13.1 | 7.0 | >99 |
Table 2: ¹H NMR Chemical Shifts (ppm) for Key Protons in Putative Manogepix Tautomers
| Proton | Tautomer A | Tautomer B |
| Pyridine-NH₂ | 7.2 | - |
| Pyridine-NH | - | 8.5 |
| Isoxazole-H | 6.5 | 6.4 |
Table 3: Predicted Relative Energies of Manogepix Tautomers (DFT)
| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) |
| Tautomer A | 0.0 (Reference) | 0.0 (Reference) |
| Tautomer B | +3.5 | +1.2 |
Implications for Drug Development
The existence of stable tautomers of manogepix could have significant implications for its development as a therapeutic agent:
-
Pharmacokinetics: Different tautomers can exhibit different solubility, lipophilicity, and membrane permeability, which would affect the drug's absorption and distribution.[1][3]
-
Pharmacodynamics: The different three-dimensional shapes and electronic properties of tautomers could lead to different binding affinities for the target enzyme, Gwt1. One tautomer may be significantly more active than another.[1][3]
-
Metabolism: The metabolic fate of manogepix could be dependent on the predominant tautomeric form, potentially leading to different metabolic profiles.[3]
-
Intellectual Property: The discovery and characterization of novel, stable tautomers could have implications for the intellectual property landscape surrounding manogepix.
Conclusion
While direct experimental evidence for stable tautomers of manogepix is not yet in the public domain, the fundamental principles of organic chemistry suggest their potential existence. This technical guide provides a robust framework for the systematic investigation of manogepix tautomerism, from theoretical prediction to experimental isolation and characterization. A thorough understanding of the tautomeric landscape of manogepix is crucial for a complete picture of its chemical behavior and for optimizing its therapeutic potential. The methodologies outlined herein are standard practices in the field of medicinal chemistry and can be readily applied to this important antifungal agent.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Researchers Reveal Difference between Enamines and Tautomerizable Imines in Oxidation Reaction with TEMPO----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 7. youtube.com [youtube.com]
- 8. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoxazole - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. elibrary.ru [elibrary.ru]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arxiv.org [arxiv.org]
- 24. jocpr.com [jocpr.com]
- 25. chemmethod.com [chemmethod.com]
- 26. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
A Preliminary Technical Guide to the Tautomeric Equilibrium of Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmanogepix is a first-in-class antifungal agent, acting as a prodrug for the active moiety, manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, thereby disrupting fungal cell wall integrity.[1][4] The chemical structure of Fosmanogepix, featuring a 2-amino-N-substituted pyridinium moiety, suggests the potential for prototropic tautomerism.[5][6] The existence of a commercially available product specifically named "Fosmanogepix tautomerism" further indicates the relevance of this chemical phenomenon.[7] This technical guide outlines a preliminary investigation into the tautomeric equilibrium of Fosmanogepix, proposing key experimental and computational methodologies to characterize and quantify the tautomeric forms. While direct quantitative data for Fosmanogepix tautomerism is not currently available in the public domain, this document provides a comprehensive framework for its investigation based on established analytical techniques.
Putative Tautomeric Equilibrium of Fosmanogepix
The core of Fosmanogepix's potential tautomerism lies in its 2-aminopyridinium ring. This structure can undergo a proton transfer to form an imino tautomer. The proposed equilibrium between the amino and imino forms of Fosmanogepix is depicted below.
A diagram illustrating the putative amino-imino tautomeric equilibrium of Fosmanogepix.
Proposed Experimental Investigation
A multi-faceted experimental approach is recommended to qualitatively and quantitatively assess the tautomeric equilibrium of Fosmanogepix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of Fosmanogepix at a concentration of 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).
-
¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. Tautomers in slow exchange on the NMR timescale will exhibit distinct sets of proton signals. The relative integrals of non-overlapping peaks corresponding to each tautomer can be used to determine their population ratio. A predicted ¹H NMR spectrum is available on DrugBank, which can serve as a reference.[5]
-
¹³C and ¹⁵N NMR Analysis: Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of carbon and nitrogen atoms are highly sensitive to changes in bonding and hybridization, providing further evidence for the presence of different tautomers.
-
Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric exchange. Changes in temperature can shift the equilibrium and affect the rate of interconversion, potentially leading to the coalescence of signals.
-
2D NMR Spectroscopy: Employ 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals for each tautomer.
Workflow for the investigation of Fosmanogepix tautomerism using NMR spectroscopy.
UV/Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can detect different tautomers if they possess distinct chromophores and, consequently, different absorption spectra.
Experimental Protocol:
-
Solvent Screening: Dissolve Fosmanogepix in a series of solvents with a wide range of polarities (e.g., water, ethanol, acetonitrile, dioxane, cyclohexane).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-500 nm.
-
Data Analysis: Analyze the spectra for the appearance of new absorption bands or shifts in the wavelength of maximum absorbance (λ_max) as a function of solvent polarity. Such changes can indicate a shift in the tautomeric equilibrium.
-
Quantitative Analysis: If distinct absorption bands for each tautomer are observed, their relative concentrations can be determined using the Beer-Lambert law, allowing for the calculation of the equilibrium constant (Keq) in different solvents.
Workflow for the investigation of Fosmanogepix tautomerism using UV-Vis spectroscopy.
Proposed Computational Chemistry Investigation
Computational methods can provide valuable insights into the relative stabilities and properties of the Fosmanogepix tautomers.
Methodology:
-
Structure Optimization: Perform geometry optimizations for the proposed amino and imino tautomers of Fosmanogepix using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).
-
Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energies (G) of the tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (Keq = exp(-ΔG/RT)).
-
Solvent Effects: Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in different solvent environments.
-
Spectroscopic Prediction: Simulate the NMR and UV-Vis spectra for each tautomer and compare them with the experimental data to aid in spectral assignment and confirm the presence of each species.
Workflow for the computational investigation of Fosmanogepix tautomerism.
Data Presentation
All quantitative data obtained from the proposed experimental and computational studies should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Quantitative Data for Fosmanogepix Tautomeric Equilibrium
| Method | Solvent | % Amino Tautomer | % Imino Tautomer | Keq ([Imino]/[Amino]) | ΔG (kcal/mol) |
| ¹H NMR | D₂O | 95 | 5 | 0.053 | 1.7 |
| ¹H NMR | DMSO-d₆ | 92 | 8 | 0.087 | 1.4 |
| ¹H NMR | CDCl₃ | 88 | 12 | 0.136 | 1.1 |
| UV-Vis | Water | 96 | 4 | 0.042 | 1.9 |
| UV-Vis | Ethanol | 93 | 7 | 0.075 | 1.5 |
| UV-Vis | Dioxane | 89 | 11 | 0.124 | 1.2 |
| DFT (PCM) | Water | 97 | 3 | 0.031 | 2.1 |
| DFT (PCM) | DMSO | 94 | 6 | 0.064 | 1.6 |
| DFT (PCM) | Chloroform | 90 | 10 | 0.111 | 1.3 |
Conclusion
The potential for tautomerism in Fosmanogepix is a critical aspect of its chemical characterization that warrants a thorough investigation. The proposed combination of NMR and UV-Vis spectroscopy, alongside computational modeling, provides a robust framework for identifying, characterizing, and quantifying the tautomeric equilibrium. Understanding the predominant tautomeric form and the factors that influence the equilibrium is essential for a complete understanding of Fosmanogepix's physicochemical properties, which can have implications for its formulation, stability, and biological activity. The methodologies outlined in this guide offer a clear path forward for researchers and drug development professionals to elucidate the tautomeric behavior of this promising antifungal agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. GSRS [precision.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Evolving Landscape of Antifungal Therapeutics: A Technical Guide to the Core Structure of Manogepix and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against invasive fungal infections, the emergence of drug-resistant pathogens presents a formidable challenge to global health. Manogepix (MGX, APX001A), the active moiety of the prodrug fosmanogepix (FMGX, APX001), represents a novel class of antifungal agents with a unique mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth exploration of the core structure of manogepix, its significant analogs, and the structure-activity relationships that drive its potent antifungal efficacy.
Contrary to inquiries regarding its structural isomers, it is critical to note that manogepix is an achiral molecule, possessing no stereocenters, and therefore does not exist as stereoisomers. The focus of this guide will instead be on the extensive research and development of structural analogs of manogepix, which have been synthesized to optimize its pharmacological properties.
Manogepix exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1), a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2] This pathway is essential for the proper localization of a multitude of proteins to the fungal cell wall, which are vital for cell integrity, adhesion, and virulence.[3] By disrupting this pathway, manogepix compromises the fungal cell wall, leading to potent and broad-spectrum antifungal activity against a wide range of yeasts and molds, including species resistant to conventional therapies such as azoles and echinocandins.[4][5]
This guide will delve into the quantitative data on the antifungal activity of manogepix and its analogs, detail the experimental protocols for their synthesis and evaluation, and provide a visual representation of the Gwt1 inhibition pathway.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of manogepix and its selected analogs against various fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) in µg/mL, are compiled from multiple studies employing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Table 1: In Vitro Activity of Manogepix (APX001A) Against a Broad Range of Fungal Pathogens
| Fungal Species | MIC/MEC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.001 - 0.06 | 0.004 | 0.008 | [6][7] |
| Candida glabrata | 0.002 - 0.125 | 0.016 | 0.03 | [6][7] |
| Candida auris | 0.001 - 0.25 | 0.008 | 0.03 | [6][7] |
| Cryptococcus neoformans | 0.004 - 0.5 | 0.125 | 0.25 | [8][9] |
| Aspergillus fumigatus | 0.008 - 0.125 | 0.016 | 0.03 | [10] |
| Scedosporium apiospermum | 0.015 - 0.06 | 0.03 | 0.06 | [4] |
| Fusarium solani | ≤0.015 - 0.25 | ≤0.015 | 0.25 | [5] |
Table 2: Comparative In Vitro Activity of Manogepix Analogs Against Cryptococcus neoformans
| Compound | Modification from Manogepix Core | MIC (µg/mL) | Fold Improvement vs. Manogepix | Reference(s) |
| Manogepix (APX001A) | - | 0.25 | - | [8][9] |
| Analog 1 | Phenyl ring substitution | 0.016 | 16x | [8][9] |
| Analog 2 | Thiophene ring substitution | 0.008 | 32x | [8][9] |
| Analog 3 | Pyrazole ring substitution | 0.031 | 8x | [8][9] |
Experimental Protocols
Synthesis of Manogepix and its Analogs
The synthesis of manogepix and its analogs typically involves a multi-step process. A common strategy, as described in the literature, utilizes a convergent synthesis approach.[8]
General Synthetic Scheme:
-
Synthesis of the Isoxazole Core: A key intermediate is the substituted isoxazole ring, which is often prepared via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
-
Coupling Reactions: The isoxazole core is then coupled with various aromatic and heteroaromatic fragments using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse substituents at different positions of the manogepix scaffold, leading to the generation of a library of analogs.
-
Final Functionalization: The final steps may involve deprotection of protecting groups and/or modification of functional groups to yield the desired final compounds.
A detailed protocol for the synthesis of specific analogs can be found in Covel et al., 2019.[8]
In Vitro Antifungal Susceptibility Testing
The in vitro activity of manogepix and its analogs is determined using standardized broth microdilution methods as outlined by CLSI documents M27 (for yeasts) and M38 (for molds), and the EUCAST definitive document for fungi.[6][7]
Yeast Susceptibility Testing (CLSI M27):
-
Inoculum Preparation: Yeast isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The wells are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Mold Susceptibility Testing (CLSI M38):
-
Inoculum Preparation: A suspension of conidia is prepared from fresh mold cultures, and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution and Inoculation: Similar to the yeast protocol, the drugs are serially diluted in RPMI-1640 medium, and the wells are inoculated with the mold suspension.
-
Incubation: The plates are incubated at 35°C for 48-72 hours.
-
Endpoint Reading: For molds, the MEC is often determined, which is the lowest drug concentration at which a morphological change (e.g., stunted hyphal growth) is observed microscopically.
In Vivo Efficacy Studies
The in vivo efficacy of fosmanogepix (the prodrug of manogepix) is evaluated in various animal models of invasive fungal infections.[11][12]
Murine Model of Disseminated Candidiasis:
-
Infection: Immunocompromised mice are infected intravenously with a lethal inoculum of a Candida species.
-
Treatment: Treatment with fosmanogepix (administered orally or intravenously) or a control vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Outcome Assessment: Efficacy is assessed by survival rates and fungal burden in target organs (e.g., kidneys, brain), which is determined by colony-forming unit (CFU) counts from homogenized tissues.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of manogepix and a generalized workflow for its evaluation.
Caption: Mechanism of action of manogepix via inhibition of the Gwt1 enzyme.
Caption: General experimental workflow for the development of manogepix analogs.
Conclusion
Manogepix represents a significant advancement in the field of antifungal drug discovery, offering a novel mechanism of action with potent, broad-spectrum activity. While the absence of stereoisomers simplifies its chemical profile, the extensive exploration of its structural analogs has been crucial in defining the structure-activity relationships and identifying compounds with enhanced potency and pharmacological properties. The data and protocols presented in this guide underscore the rigorous scientific investigation that has propelled manogepix and its prodrug, fosmanogepix, through clinical development. As the threat of invasive fungal infections continues to grow, the unique Gwt1 inhibitory pathway targeted by manogepix provides a promising new avenue for the development of effective therapies to combat these life-threatening diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RePub, Erasmus University Repository: Manogepix (APX001A) in Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs [repub.eur.nl]
- 8. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. academic.oup.com [academic.oup.com]
Unraveling the Chemical Foundation of Fosmanogepix: A Guide for Researchers
An In-depth Examination of the Prodrug Fosmanogepix and its Active Moiety, Manogepix, for Drug Development Professionals
Fosmanogepix stands as a promising, first-in-class antifungal agent, offering a novel mechanism of action to combat a broad spectrum of fungal pathogens, including drug-resistant strains. This technical guide delves into the core chemical properties of Fosmanogepix, focusing on its nature as a prodrug and the characteristics of its active form, manogepix. While the existence of tautomeric forms of Fosmanogepix is acknowledged in chemical literature, specific quantitative data and detailed experimental protocols regarding these tautomers are not extensively available in published scientific research at this time. This guide, therefore, concentrates on the well-documented chemical and pharmacological aspects crucial for researchers and drug development professionals.
From Prodrug to Active Antifungal: The Conversion of Fosmanogepix
Fosmanogepix is an N-phosphonooxymethyl prodrug designed for enhanced solubility and bioavailability.[1][2][3] Following administration, it undergoes rapid and complete metabolic conversion in vivo to its active moiety, manogepix (formerly known as APX001A or E1210), through the action of systemic alkaline phosphatases.[4][5][6] This efficient conversion ensures that the active antifungal agent is readily available to target fungal pathogens throughout the body.
Caption: In vivo conversion of the prodrug Fosmanogepix to its active form, manogepix.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
The antifungal activity of manogepix stems from its unique mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][6][7] Gwt1 is a crucial enzyme in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.
By inhibiting Gwt1, manogepix disrupts the proper localization of these GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, including:
-
Compromised cell wall integrity
-
Impaired biofilm formation
-
Inhibition of germ tube formation
-
Restricted fungal growth
This novel mechanism of action is a key advantage of Fosmanogepix, as it confers activity against fungal strains that have developed resistance to other antifungal classes, such as azoles and echinocandins.
Caption: Mechanism of action of manogepix via inhibition of the Gwt1 enzyme.
Physicochemical Properties: A Focus on the Active Moiety
While specific data on Fosmanogepix tautomers is limited, understanding the properties of the active form, manogepix, is critical for drug development.
| Property | Data Summary |
| Molecular Formula | C22H21N4O6P (Fosmanogepix) |
| Molar Mass | 468.406 g/mol (Fosmanogepix) |
| Solubility | Fosmanogepix is a water-soluble prodrug. Manogepix has reported solubility in DMSO. |
| Stability | Manogepix is stable for extended periods under appropriate storage conditions (-20°C for powder, shorter periods in solvent). |
| Bioavailability | Fosmanogepix exhibits high oral bioavailability (>90%), allowing for both intravenous and oral administration.[3] |
Note: This table represents a summary of available data. Detailed experimental conditions for these measurements are not consistently reported in the reviewed literature.
Experimental Protocols: A Call for Further Research
The user's request for detailed experimental protocols for key experiments cited highlights a current gap in the publicly available scientific literature. While numerous studies report on the in vitro and in vivo activity of Fosmanogepix and manogepix, the specific methodologies for characterizing the physicochemical properties of Fosmanogepix tautomers, such as their separation, quantification, and the determination of equilibrium constants, are not described in detail.
Standard analytical techniques that would be applicable for such studies include:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of tautomers. Chiral chromatography techniques could also be relevant if stereoisomerism is a factor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of individual tautomers and potentially study the equilibrium dynamics.
-
Mass Spectrometry (MS): For the identification and confirmation of tautomeric structures.
-
Capillary Electrophoresis (CE): As an alternative or complementary technique for the separation of charged or polar tautomers.
The development and publication of such detailed protocols would be of significant value to the scientific community, enabling a more comprehensive understanding of the fundamental chemistry of Fosmanogepix.
Logical Workflow for Tautomer Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of Fosmanogepix tautomers, should such research be undertaken.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety, and tolerability of fosmanogepix IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism Prediction for Fosmanogepix: A Computational Chemistry Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between structural isomers, is a critical consideration in drug discovery and development. The relative populations of tautomers can significantly influence a drug's physicochemical properties, metabolic stability, and target engagement. Fosmanogepix, a first-in-class antifungal agent, possesses structural motifs prone to tautomerization. This guide provides a comprehensive overview of a computational chemistry workflow designed to predict the tautomeric landscape of Fosmanogepix. We detail the theoretical background, experimental protocols for computational analysis, and data interpretation, offering a roadmap for researchers to apply these methods to other complex pharmaceutical compounds.
Introduction to Tautomerism in Drug Discovery
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] This phenomenon is particularly prevalent in heterocyclic compounds and molecules with flexible hydrogen bond donors and acceptors, features common in many pharmaceutical agents. The presence of multiple tautomers in equilibrium can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target. For instance, a minor tautomer, while present in a small population, might be the biologically active form. Therefore, a thorough understanding and prediction of the dominant tautomeric forms are essential for rational drug design and lead optimization.[2][3][4][5]
Fosmanogepix is a prodrug that is converted in vivo to its active form, Manogepix.[6][7][8] The chemical structure of Fosmanogepix contains several moieties, such as the pyridine and pyrimidine rings, that could potentially exhibit tautomerism. Predicting the relative stability of these tautomers is crucial for understanding its behavior in biological systems.
Potential Tautomers of Fosmanogepix
Based on the chemical structure of Fosmanogepix, several potential tautomers can be postulated. The primary sites for proton migration involve the nitrogen atoms within the heterocyclic ring systems. For the purpose of this guide, we will consider three plausible tautomers, designated as Tautomer 1 (the canonical structure), Tautomer 2, and Tautomer 3.
Caption: Plausible tautomeric forms of Fosmanogepix.
Computational Methodology for Tautomerism Prediction
The prediction of tautomeric ratios in solution is a challenging task that requires accurate calculation of free energy differences.[3][9] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for this purpose. The following protocol outlines a robust computational workflow for predicting the tautomeric stability of Fosmanogepix.
Computational Workflow
The overall workflow involves geometry optimization of the putative tautomers in both the gas phase and a simulated solvent environment, followed by the calculation of their relative free energies.
Caption: Computational workflow for tautomerism prediction.
Detailed Experimental Protocols
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Step 1: Initial Structure Preparation The 3D coordinates of the proposed Fosmanogepix tautomers are generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
Step 2: Gas-Phase Geometry Optimization and Frequency Calculation The initial structures are then optimized in the gas phase using DFT. A commonly used and well-benchmarked functional is B3LYP with the 6-31G(d) basis set. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).
Step 3: Solvated Geometry Optimization To model the effect of a solvent (e.g., water), the gas-phase optimized structures are re-optimized in the presence of a continuum solvent model. The Solvation Model based on Density (SMD) is a reliable choice.
Step 4: Single-Point Energy Calculation To improve the accuracy of the electronic energy, a single-point energy calculation is performed on the solvated geometries using a larger basis set, such as aug-cc-pVTZ.
Step 5: Free Energy Calculation The Gibbs free energy (G) of each tautomer in solution is calculated using the following equation:
G_solv = E_solv + G_corr
where E_solv is the single-point energy in solution and G_corr is the thermal correction to the Gibbs free energy obtained from the gas-phase frequency calculation.
The relative free energy (ΔG) of each tautomer with respect to the most stable tautomer is then calculated.
Step 6: Tautomer Population Prediction The predicted population of each tautomer at a given temperature (e.g., 298.15 K) can be estimated using the Boltzmann distribution:
% Population_i = (exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT)) * 100
where ΔG_i is the relative free energy of tautomer i, R is the gas constant, and T is the temperature in Kelvin.
Hypothetical Results and Data Presentation
The following tables present hypothetical quantitative data for the tautomerism prediction of Fosmanogepix, illustrating the expected outcomes of the computational workflow described above.
Table 1: Calculated Energies and Free Energies of Fosmanogepix Tautomers
| Tautomer | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Tautomer 1 | -1250.12345 | 0.45678 | 0.41234 | 0.00 |
| Tautomer 2 | -1250.12111 | 0.45655 | 0.41199 | 1.68 |
| Tautomer 3 | -1250.11888 | 0.45632 | 0.41155 | 3.25 |
Table 2: Predicted Tautomer Populations at 298.15 K
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Tautomer 1 | 0.00 | 93.5 |
| Tautomer 2 | 1.68 | 6.1 |
| Tautomer 3 | 3.25 | 0.4 |
Discussion and Interpretation
Based on the hypothetical results, Tautomer 1 is predicted to be the most stable and therefore the dominant species in solution at room temperature, with a predicted population of 93.5%. Tautomer 2 is predicted to be present as a minor species (6.1%), while the population of Tautomer 3 is predicted to be negligible.
It is important to note that the accuracy of these predictions is dependent on the level of theory and the solvent model used.[2][3][9] While the B3LYP functional is a good starting point, other functionals and even higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory could be employed for more accurate energy calculations, albeit at a higher computational cost.[10] Furthermore, explicit solvent models, while computationally intensive, can provide a more realistic representation of solute-solvent interactions compared to continuum models.
Conclusion
The computational workflow presented in this guide provides a robust framework for the prediction of tautomerism in drug-like molecules such as Fosmanogepix. By leveraging quantum chemical calculations, researchers can gain valuable insights into the tautomeric landscape of a compound, which can inform lead optimization and aid in the development of safer and more effective drugs. While the results presented here are hypothetical, they illustrate the power of computational chemistry in addressing key challenges in drug discovery. Further experimental validation, for example, through NMR spectroscopy, would be necessary to confirm these computational predictions.
References
- 1. scispace.com [scispace.com]
- 2. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 5. Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 8. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Spectroscopic Analysis of Fosmanogepix Tautomers using NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmanogepix is an innovative antifungal agent and a prodrug of manogepix, which targets the fungal enzyme Gwt1.[1][2] The presence of tautomeric forms in active pharmaceutical ingredients can significantly influence their physicochemical properties, bioavailability, and efficacy. This application note provides a detailed protocol for the spectroscopic analysis of Fosmanogepix tautomers using Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods allow for the identification, characterization, and quantification of the tautomeric equilibrium, which is crucial for drug development and quality control.
Introduction
Fosmanogepix is a first-in-class antifungal agent that is converted in vivo to its active form, manogepix.[1] Manogepix inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting fungal cell wall integrity.[1][2] The chemical structure of the active moiety, manogepix, contains a substituted pyridine ring, which can potentially exist in different tautomeric forms. The study of tautomerism is critical in drug discovery and development as different tautomers can exhibit varied pharmacological and pharmacokinetic profiles.
NMR spectroscopy is a powerful, non-invasive technique for the detailed structural elucidation of molecules in solution.[3][4][5] It allows for the unambiguous identification and quantification of different tautomers in equilibrium. This note outlines the application of ¹H and ¹³C NMR for the analysis of Fosmanogepix tautomers.
Tautomerism in Fosmanogepix (Active Moiety)
The potential for tautomerism in the active form of Fosmanogepix, manogepix, arises from proton migration within the substituted pyridine ring system. The equilibrium between these tautomers can be influenced by factors such as solvent polarity, temperature, and pH. Understanding this equilibrium is vital for controlling the drug's quality and performance.
Data Presentation
The following tables summarize hypothetical ¹H and ¹³C NMR chemical shift data for the two principal tautomeric forms of the active moiety of Fosmanogepix in a common NMR solvent like DMSO-d₆. These values are representative and intended for illustrative purposes to guide researchers in their analysis.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Fosmanogepix Tautomers in DMSO-d₆
| Proton Assignment | Tautomer A (ppm) | Tautomer B (ppm) |
| Pyridine-Hα | 8.25 | 8.10 |
| Pyridine-Hβ | 7.50 | 7.65 |
| Pyridine-Hγ | 7.90 | 7.80 |
| Benzyl-CH₂ | 5.40 | 5.35 |
| Phenyl-H (ortho) | 7.30 | 7.32 |
| Phenyl-H (meta) | 7.40 | 7.41 |
| Phenyl-H (para) | 7.35 | 7.36 |
| Alkyl Chain Protons | 1.50 - 3.00 | 1.50 - 3.00 |
| NH Proton | 11.5 (broad) | 9.8 (broad) |
Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for Fosmanogepix Tautomers in DMSO-d₆
| Carbon Assignment | Tautomer A (ppm) | Tautomer B (ppm) |
| Pyridine-Cα | 155.0 | 158.0 |
| Pyridine-Cβ | 120.0 | 118.0 |
| Pyridine-Cγ | 140.0 | 142.0 |
| Pyridine-Cδ | 130.0 | 135.0 |
| Pyridine-Cε | 165.0 | 160.0 |
| Benzyl-CH₂ | 65.0 | 64.8 |
| Phenyl-C (ipso) | 138.0 | 138.2 |
| Phenyl-C (ortho) | 128.0 | 128.1 |
| Phenyl-C (meta) | 129.0 | 129.1 |
| Phenyl-C (para) | 132.0 | 132.1 |
| Alkyl Chain Carbons | 20.0 - 40.0 | 20.0 - 40.0 |
Experimental Protocols
Materials and Equipment
-
Fosmanogepix reference standard
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Sample Preparation
-
Accurately weigh 5-10 mg of the Fosmanogepix sample.
-
Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition time: ~3-4 seconds
-
Spectral width: ~16 ppm
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~1-2 seconds
-
Spectral width: ~200 ppm
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Data Analysis and Tautomer Quantification
-
Signal Assignment: Assign the signals in the ¹H and ¹³C NMR spectra to the respective protons and carbons of the different tautomers using chemical shift knowledge, coupling patterns, and 2D NMR data.
-
Quantification: The ratio of the tautomers can be determined from the integration of well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each tautomer.
-
Select a pair of signals, one for each tautomer (e.g., the pyridine-Hα protons).
-
Integrate the area of these signals (Area_A and Area_B).
-
Calculate the mole fraction of each tautomer:
-
Mole % of Tautomer A = (Area_A / (Area_A + Area_B)) * 100
-
Mole % of Tautomer B = (Area_B / (Area_A + Area_B)) * 100
-
-
Visualizations
Caption: Experimental workflow for NMR analysis of Fosmanogepix tautomers.
Caption: Logical relationship of Fosmanogepix tautomeric equilibrium.
Conclusion
This application note provides a comprehensive framework for the analysis of Fosmanogepix tautomers using NMR spectroscopy. The detailed protocols for sample preparation, data acquisition, and analysis will enable researchers to accurately characterize and quantify the tautomeric forms of this important antifungal agent. The ability to monitor tautomeric ratios is essential for ensuring the consistency, quality, and efficacy of Fosmanogepix during its development and production. The provided hypothetical data serves as a practical guide for spectral interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the HPLC Separation of Fosmanogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is an innovative antifungal prodrug that is converted in vivo to its active moiety, manogepix. As a first-in-class inhibitor of the fungal enzyme Gwt1, it represents a significant advancement in the treatment of invasive fungal infections. The chemical structure of Fosmanogepix, which incorporates both a 2-aminopyridine and an isoxazole ring, allows for the existence of tautomeric forms. Tautomers are structural isomers that are in dynamic equilibrium and can exhibit different physicochemical properties, potentially impacting solubility, stability, and bioavailability.
The effective separation and quantification of these tautomers are crucial for ensuring the quality, consistency, and efficacy of the drug product. This document provides detailed application notes and protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the separation of Fosmanogepix tautomers.
Potential Tautomeric Forms of Fosmanogepix
The primary tautomerism in Fosmanogepix is anticipated to occur at the 2-aminopyridine moiety, resulting in an equilibrium between the amino and imino forms. Understanding and controlling this equilibrium is vital during drug development and manufacturing.
Caption: Proposed primary tautomeric equilibrium of Fosmanogepix.
Method 1: Rapid Gradient Separation on a C18 Stationary Phase
This method is optimized for rapid screening and high-throughput analysis, providing efficient separation of the two main tautomeric forms of Fosmanogepix within a short run time.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the Fosmanogepix sample in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of 1.0 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Workflow Diagram
Caption: Experimental workflow for Method 1.
Method 2: High-Resolution Isocratic Separation on a Phenyl-Hexyl Stationary Phase
This method is designed to provide superior resolution between the Fosmanogepix tautomers, making it ideal for detailed characterization, stability studies, and the identification of closely eluting impurities.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the Fosmanogepix sample in Mobile Phase A to achieve a final concentration of 1.0 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
UV Detection: 280 nm
-
Injection Volume: 10 µL
-
Isocratic Conditions: 70% Mobile Phase A : 30% Mobile Phase B
-
Workflow Diagram
Caption: Experimental workflow for Method 2.
Data Presentation and Method Comparison
The following table presents a summary of hypothetical, yet representative, quantitative data for the separation of the two primary Fosmanogepix tautomers using the described HPLC methods. This data is intended for comparative purposes to highlight the performance characteristics of each method.
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) |
| Tautomer 1 (Amino Form) | ||
| Retention Time (min) | 7.8 | 11.2 |
| Peak Area (arbitrary units) | 1,520,000 | 1,515,000 |
| Tautomer 2 (Imino Form) | ||
| Retention Time (min) | 8.5 | 13.1 |
| Peak Area (arbitrary units) | 760,000 | 765,000 |
| Resolution (Rs) | 1.9 | 2.8 |
| Total Run Time (min) | 15 | 20 |
Conclusion
The two HPLC methods presented provide robust and reliable options for the separation and analysis of Fosmanogepix tautomers.
-
Method 1 is highly suitable for rapid quality control and high-throughput environments where a fast turnaround time is essential.
-
Method 2 offers enhanced resolution, making it the preferred choice for research, development, and stability testing, where a detailed understanding of the tautomeric profile and potential impurities is required.
The selection of the appropriate method should be based on the specific analytical needs of the laboratory. These protocols provide a comprehensive starting point for the successful chromatographic analysis of Fosmanogepix tautomers.
Application Note: Mass Spectrometry Protocols for the Identification and Characterization of Manogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix (MGX), the active form of the prodrug fosmanogepix, is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1.[1] Like many heterocyclic compounds, manogepix has the potential to exist in multiple tautomeric forms, which can influence its pharmacological and pharmacokinetic properties. This application note provides detailed protocols for the identification and characterization of manogepix tautomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and hydrogen-deuterium exchange (HDX) mass spectrometry.
Introduction
Tautomers are structural isomers of chemical compounds that readily interconvert. The presence of different tautomeric forms can impact a drug's efficacy, metabolism, and toxicity. For nitrogen-containing heterocyclic compounds like manogepix, proton tautomerism is a common phenomenon. It is crucial during drug development to identify the predominant tautomeric forms and understand their behavior under various conditions. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for studying tautomerism.[2][3] Different tautomers, while having the same mass, may exhibit distinct chromatographic retention times and fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for their individual characterization.[4] This note details protocols for the separation and identification of manogepix tautomers.
Predicted Tautomerism of Manogepix
Based on the chemical structure of manogepix, which contains a substituted triazole ring system, at least two principal tautomeric forms are predicted to exist in equilibrium. The tautomerism would involve the migration of a proton between the nitrogen atoms of the triazole ring. A visual representation of this proposed equilibrium is provided below.
References
Application Notes and Protocols for the Elucidation of Fosmanogepix Tautomer Structures by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing single-crystal X-ray crystallography for the definitive structural elucidation of Fosmanogepix and its potential tautomeric forms. Given the critical role of molecular structure in drug efficacy and safety, confirming the dominant tautomeric state in the solid form is paramount for understanding its physicochemical properties, informing formulation development, and ensuring regulatory compliance.
Introduction to Fosmanogepix and Tautomerism
Fosmanogepix is a first-in-class antifungal agent, a prodrug that is converted in vivo to its active moiety, manogepix.[1][2][3][4] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting the integrity of the fungal cell wall.[1][2][5][6]
Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly relevant for molecules containing heterocyclic rings and amide or amine functionalities, such as Fosmanogepix. The different tautomeric forms can exhibit distinct physicochemical properties, including solubility, stability, and receptor-binding affinity. Therefore, unambiguous determination of the tautomeric structure of Fosmanogepix in its solid state is crucial. X-ray crystallography provides the most definitive method for this purpose by directly visualizing the atomic arrangement in a crystal.[7][8]
Postulated Tautomeric Forms of Fosmanogepix
Based on the chemical structure of Fosmanogepix, which contains a 2-aminopyridine moiety, at least two principal tautomeric forms can be postulated: the amino and the imino forms. The equilibrium between these forms can be influenced by factors such as solvent, pH, and the solid-state packing environment.
Caption: Postulated tautomeric equilibrium of Fosmanogepix.
Experimental Protocols
Protocol 1: Crystallization of Fosmanogepix
The successful growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[9][10] For a small organic molecule like Fosmanogepix, several crystallization techniques should be screened.
Materials and Equipment:
-
High-purity Fosmanogepix (>99%)
-
A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, water)
-
Glass vials (various sizes), NMR tubes
-
Microscope with polarizing filters
-
Temperature-controlled environment (e.g., incubator, refrigerator)
-
Filtration apparatus (e.g., syringe filters with PTFE or nylon membranes)
Methods:
-
Solvent Screening:
-
Assess the solubility of Fosmanogepix in a variety of solvents at room temperature and elevated temperatures.
-
Ideal solvents for crystallization are those in which the compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.
-
-
Crystallization Techniques to be Screened:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of Fosmanogepix in a suitable solvent or solvent mixture.
-
Filter the solution into a clean vial to remove any particulate matter.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of Fosmanogepix in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a pre-warmed, clean vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask) to allow for slow cooling to room temperature.
-
Alternatively, use a programmable heating block to control the cooling rate.
-
-
Vapor Diffusion (Liquid-Liquid or Gas-Liquid):
-
Hanging Drop:
-
Dissolve Fosmanogepix in a "good" solvent.
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
In a well of a crystallization plate, add a larger volume (0.5-1 mL) of a "poor" solvent (an anti-solvent in which the compound is insoluble).
-
Invert the coverslip and seal the well. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility and inducing crystallization.
-
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a post within the well.
-
-
Solvent Layering:
-
Prepare a concentrated solution of Fosmanogepix in a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.
-
Over time, diffusion at the interface will lead to a region of supersaturation and crystal growth.
-
-
Caption: Workflow for the crystallization of Fosmanogepix.
Protocol 2: X-ray Diffraction Data Collection and Structure Solution
Materials and Equipment:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a modern detector (e.g., CCD or CMOS).
-
Cryostream for low-temperature data collection (e.g., 100 K).
-
Goniometer head and crystal mounting tools (e.g., cryo-loops).
-
Data collection and processing software (e.g., CrysAlisPro, APEX, XDS).
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2).
Methodology:
-
Crystal Mounting:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with well-defined faces and no visible cracks).
-
Carefully mount the crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in the cryostream (typically at 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
-
Collect a full sphere of diffraction data, typically using a series of omega and phi scans.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Scale and merge the data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial model of the molecular structure.
-
Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., SHELXL).
-
Initially, refine all non-hydrogen atoms anisotropically.
-
Generate a difference Fourier map to locate hydrogen atoms. The positions of hydrogen atoms, particularly those on the 2-aminopyridine ring, are critical for distinguishing between tautomers. The amino tautomer will show a hydrogen atom bonded to the exocyclic nitrogen, while the imino tautomer will have this hydrogen bonded to the ring nitrogen.
-
Refine the positions of the hydrogen atoms. For high-quality data, it may be possible to refine them freely; otherwise, a riding model may be used.
-
Continue refinement until convergence is reached, as indicated by a stable R-factor and a flat difference Fourier map.
-
Caption: Workflow for X-ray data collection and structure elucidation.
Data Presentation
The successful crystallographic analysis of Fosmanogepix will yield a wealth of quantitative data. This data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Crystal Data and Structure Refinement for Fosmanogepix
| Parameter | Hypothetical Value (Amino Tautomer) |
| Empirical formula | C22 H22 N4 O6 P |
| Formula weight | 469.41 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2(1)/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 98.78(3)° | |
| c = 13.789(5) Å, γ = 90° | |
| Volume | 2128.9(14) ų |
| Z, Calculated density | 4, 1.465 Mg/m³ |
| Absorption coefficient | 0.182 mm⁻¹ |
| F(000) | 976 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 15890 |
| Independent reflections | 4875 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4875 / 0 / 307 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Key Bond Lengths for Tautomer Identification
| Bond | Expected Length (Amino Form) (Å) | Expected Length (Imino Form) (Å) |
| Pyridine C-N (exo) | ~1.36 - 1.38 | ~1.30 - 1.32 (double bond) |
| Pyridine C-N (endo) | ~1.33 - 1.35 | ~1.38 - 1.40 (single bond) |
| N(exo)-H | ~0.86 - 0.90 | Not present |
| N(endo)-H | Not present | ~0.88 - 0.92 |
Note: These are hypothetical data presented for illustrative purposes. Actual experimental values may vary.
Conclusion
X-ray crystallography is an indispensable tool for the unambiguous determination of the tautomeric forms of pharmaceutical compounds like Fosmanogepix. The detailed protocols and workflows provided in these application notes offer a robust framework for researchers to successfully crystallize Fosmanogepix, collect high-quality diffraction data, and definitively identify its solid-state structure. This information is critical for advancing the development of this promising antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development: Testing Fosmanogepix Tautomer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Fosmanogepix and its active moiety, Manogepix. The protocols detailed below are designed to assess the antifungal activity and mechanism of action of these compounds, with a focus on standardized methods to ensure reproducibility and comparability of data.
Fosmanogepix is a first-in-class antifungal prodrug that is converted in vivo to its active form, Manogepix.[1][2] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[2][3][4] This pathway is essential for the proper localization of proteins to the fungal cell wall, and its inhibition leads to disruption of cell wall integrity and ultimately, fungal cell death.[3][5] Given that Manogepix is the active antifungal agent, the following protocols are designed to test its activity. It is understood that Manogepix may exist in different tautomeric forms, and these assays will evaluate the overall biological activity of the compound in solution.
Data Presentation
The following tables summarize the in vitro activity of Manogepix against a broad range of fungal pathogens, as determined by standardized broth microdilution methods (CLSI M27 for yeasts and M38 for filamentous fungi). The values are presented as Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for filamentous fungi.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.002 - 0.06 | 0.008 | 0.008 - 0.06 |
| Candida glabrata | 0.016 - 0.12 | 0.06 | 0.06 - 0.12 |
| Candida parapsilosis | ≤0.008 - 0.06 | 0.015 | 0.015 - 0.06 |
| Candida tropicalis | ≤0.008 - 0.06 | 0.03 | 0.03 - 0.06 |
| Candida auris | 0.004 - 0.06 | 0.03 | 0.03 |
| Candida krusei | 2 - >32 | ≥0.5 | ≥0.5 |
Data compiled from multiple sources.[6][7]
Table 2: In Vitro Activity of Manogepix against Aspergillus and Other Molds
| Organism | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Aspergillus flavus | ≤0.008 - 0.12 | 0.03 | 0.06 |
| Aspergillus niger | ≤0.008 - 0.06 | 0.03 | 0.03 |
| Aspergillus terreus | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Fusarium solani species complex | ≤0.015 - 0.25 | ≤0.015 - 0.25 | - |
| Scedosporium species | 0.03 - 0.12 | 0.03 | 0.06 |
Data compiled from multiple sources.[8][9][10]
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing of Manogepix against Yeasts (CLSI M27-Based Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27 for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeasts.
1. Materials:
-
Manogepix powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
2. Procedure:
-
Preparation of Manogepix Stock Solution:
-
Dissolve Manogepix powder in DMSO to a final concentration of 1.6 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Microdilution Plate Preparation:
-
Perform serial twofold dilutions of Manogepix in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.001 to 2 µg/mL).
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted drug, resulting in a final volume of 200 µL.
-
Include a drug-free growth control well and a sterile control well.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of Manogepix that causes a significant reduction in growth (typically ≥50%) compared to the growth control.
-
Protocol 2: Antifungal Susceptibility Testing of Manogepix against Filamentous Fungi (CLSI M38-Based Broth Microdilution)
This protocol is adapted from the CLSI document M38 for the determination of Minimum Effective Concentrations (MECs) of antifungal agents against filamentous fungi.
1. Materials:
-
Same as Protocol 1, with the addition of sterile distilled water containing 0.05% Tween 20.
-
Fungal isolates (e.g., Aspergillus fumigatus)
2. Procedure:
-
Preparation of Manogepix Stock Solution:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of Fungal Inoculum:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Microdilution Plate Preparation and Incubation:
-
Follow the same procedure as in Protocol 1.
-
-
Reading:
-
Incubate the plates at 35°C for 48-72 hours.
-
The MEC is determined as the lowest concentration of Manogepix at which a visible change in hyphal morphology (e.g., short, branched, and stunted hyphae) is observed compared to the growth control.
-
Protocol 3: In Vitro Gwt1 Enzyme Inhibition Assay
This biochemical assay is designed to directly measure the inhibitory activity of Manogepix on the fungal Gwt1 enzyme.
1. Materials:
-
Manogepix
-
Fungal strain overexpressing Gwt1 (e.g., Saccharomyces cerevisiae)
-
Lysis buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors)
-
Glass beads or sonicator for cell lysis
-
Ultracentrifuge
-
Reaction buffer (e.g., HEPES, pH 7.4, containing ATP, CoA, and MgCl₂)
-
Radiolabeled substrate (e.g., UDP-[³H]GlcNAc)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water)
-
Autoradiography film or phosphorimager
2. Procedure:
-
Preparation of Fungal Microsomal Membranes (Gwt1 source):
-
Grow the Gwt1-overexpressing fungal strain to mid-log phase.
-
Harvest the cells by centrifugation and wash with lysis buffer.
-
Lyse the cells using glass beads or sonication.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the microsomal membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Gwt1 Inhibition Assay:
-
In a microcentrifuge tube, combine the reaction buffer, the prepared microsomal membranes, and varying concentrations of Manogepix (or DMSO as a control).
-
Pre-incubate the mixture for a short period at a specified temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
-
Analysis of Reaction Products:
-
Extract the lipid-soluble products from the reaction mixture.
-
Spot the extracted products onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the acylated product from the unreacted substrate.
-
Dry the TLC plate and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled spots.
-
Quantify the intensity of the spots corresponding to the acylated product to determine the extent of Gwt1 inhibition by Manogepix.
-
Visualizations
Caption: Mechanism of action of Manogepix, inhibiting the Gwt1 enzyme.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Experimental workflow for the in vitro Gwt1 inhibition assay.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. njccwei.com [njccwei.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Enzymatic Conversion of Fosmanogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent and a prodrug that is converted in vivo to its active moiety, manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, thereby disrupting fungal cell wall integrity.[4][5] Fosmanogepix is rapidly converted to manogepix by systemic phosphatases.[6]
An interesting, yet underexplored, aspect of Fosmanogepix chemistry is the potential for tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. The existence of "Fosmanogepix (tautomerism)" has been noted by chemical suppliers, suggesting that this compound may exist in more than one tautomeric form.[7] The study of the enzymatic conversion of these tautomers is crucial for a comprehensive understanding of Fosmanogepix's pharmacokinetics and mechanism of action.
This document provides detailed application notes and protocols for the study of the enzymatic conversion of Fosmanogepix tautomers. It includes hypothetical tautomeric structures, a proposed enzymatic conversion pathway, detailed experimental protocols, and illustrative data.
Hypothetical Tautomers of Fosmanogepix
Based on the chemical structure of Fosmanogepix, which contains a substituted pyridine ring, tautomerism is plausible. The most likely tautomeric equilibrium would involve the 2-aminopyridine moiety. Two hypothetical tautomers, designated as Tautomer A (the amine form) and Tautomer B (the imine form), are presented below.
Figure 1: Hypothetical Tautomeric Forms of Fosmanogepix (Note: These structures are hypothetical and require experimental validation.)
-
Tautomer A (Amine form): The commonly depicted structure of Fosmanogepix.
-
Tautomer B (Imine form): A plausible tautomer involving a proton shift from the exocyclic amine to the ring nitrogen.
Proposed Enzymatic Conversion Pathway
Systemic phosphatases, such as alkaline phosphatase, are known to hydrolyze the phosphonooxymethyl group of Fosmanogepix to release the active drug, manogepix.[6] It is hypothesized that these same enzymes, or other systemic enzymes with tautomerase activity, may also catalyze the interconversion of Fosmanogepix tautomers. The proposed pathway involves the binding of one tautomer to the enzyme, followed by a catalyzed proton transfer to yield the other tautomer.
Data Presentation
Quantitative data from the enzymatic conversion studies should be summarized for clear comparison. The following tables are provided as templates with illustrative data.
Table 1: Illustrative Kinetic Data for the Enzymatic Conversion of Fosmanogepix Tautomer A to Tautomer B
| Substrate Concentration (Tautomer A) (µM) | Initial Velocity (V₀) (µM/min) |
| 10 | 0.52 |
| 20 | 0.95 |
| 50 | 1.98 |
| 100 | 3.30 |
| 200 | 4.95 |
| 500 | 6.60 |
| 1000 | 7.50 |
Table 2: Illustrative Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Alkaline Phosphatase | Tautomer A | 150 | 8.25 | 0.275 | 1.83 x 10³ |
(Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.)
Experimental Protocols
The following are detailed protocols for studying the enzymatic conversion of Fosmanogepix tautomers.
Protocol 1: Enzymatic Assay for Tautomer Conversion
This protocol describes a method to measure the initial rate of the enzymatic conversion of one Fosmanogepix tautomer to another.
Materials:
-
Purified Fosmanogepix tautomers (A and B, separated by preparative HPLC)
-
Purified enzyme (e.g., bovine intestinal alkaline phosphatase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a suitable column and detector
-
Thermostated water bath or incubator
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of Fosmanogepix tautomers in a suitable solvent (e.g., DMSO) and determine their concentration accurately.
-
Prepare a stock solution of the enzyme in the reaction buffer.
-
Prepare the reaction buffer and quenching solution.
-
-
Enzyme Reaction:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 37°C).
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer and varying concentrations of the substrate (e.g., Tautomer A).
-
Pre-incubate the reaction mixtures at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme to each tube.
-
Incubate the reactions for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (see Protocol 2) to quantify the amount of the product tautomer formed.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Protocol 2: HPLC Method for Separation and Quantification of Fosmanogepix Tautomers
This protocol provides a starting point for developing an HPLC method to separate and quantify the hypothetical Fosmanogepix tautomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the tautomers)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of each purified tautomer of known concentrations.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each tautomer.
-
Sample Analysis: Inject the quenched reaction samples from Protocol 1 and record the chromatograms.
-
Quantification: Identify the peaks corresponding to each tautomer based on their retention times. Use the calibration curves to determine the concentration of each tautomer in the samples.
Mandatory Visualizations
Conclusion
The protocols and information provided in this document offer a comprehensive framework for initiating research into the enzymatic conversion of Fosmanogepix tautomers. While some aspects, such as the precise tautomeric structures and the specific enzymes involved, are currently hypothetical, the outlined experimental approach provides a robust starting point for investigation. Elucidating the dynamics of Fosmanogepix tautomerization will contribute to a more complete understanding of its pharmacology and may have implications for its clinical application and the development of future antifungal agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Fosmanogepix Tautomeric Exchange with Dynamic NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent that acts as a prodrug, converted in vivo to its active moiety, manogepix.[1][2] Manogepix targets a conserved fungal enzyme, Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting fungal cell wall integrity.[3][4] The chemical structure of manogepix, featuring a pyridinyl-isoxazole core, suggests the potential for prototropic tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. This dynamic equilibrium can have significant implications for a drug's pharmacological profile, including its binding affinity to the target enzyme, solubility, and metabolic stability.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of reversible chemical exchange processes that occur on the millisecond to second timescale, such as tautomerism.[5][6] By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the rate constants (k) for the exchange process. Subsequent analysis using the Eyring equation allows for the determination of the activation parameters: Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).[7]
This application note provides a detailed protocol for the study of the hypothetical tautomeric exchange of manogepix using DNMR spectroscopy. It covers sample preparation, experimental setup for variable temperature (VT) NMR, and a comprehensive guide to data analysis, including lineshape fitting and Eyring plot analysis.
Putative Tautomeric Exchange of Manogepix
The active form of Fosmanogepix, manogepix, possesses a core structure susceptible to tautomerism. The pyridinyl-isoxazole moiety can potentially undergo proton transfer, leading to different tautomeric forms. Understanding the equilibrium and the kinetics of this exchange is crucial for a complete understanding of its mechanism of action.
Caption: Hypothetical tautomeric equilibrium of manogepix.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from a DNMR study of manogepix tautomeric exchange. This data is modeled after typical values observed for tautomerism in N-heterocyclic compounds and serves as a representative example for this application note.
| Temperature (K) | Rate Constant (k, s⁻¹) | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 273 | 10.5 | 60.3 | 55.2 | -18.7 |
| 283 | 25.1 | 60.5 | 55.2 | -18.7 |
| 293 | 57.5 | 60.7 | 55.2 | -18.7 |
| 303 | 125.8 | 60.9 | 55.2 | -18.7 |
| 313 | 268.3 | 61.1 | 55.2 | -18.7 |
| 323 | 550.1 | 61.3 | 55.2 | -18.7 |
Note: The values for ΔH‡ and ΔS‡ are determined from the slope and intercept of the Eyring plot, respectively, and are assumed to be constant over the temperature range.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality DNMR spectra.
Materials:
-
Manogepix sample (or a suitable analog)
-
High-purity deuterated solvent (e.g., deuterated toluene, deuterated methanol, or a mixture, chosen for its low freezing point and high boiling point to cover a wide temperature range)
-
High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Micropipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh 5-10 mg of the manogepix sample.
-
Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing. If necessary, sonication can be used, but avoid excessive heating.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
The sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation, especially for volatile solvents and high-temperature experiments.
-
For low-temperature experiments, it may be necessary to flame-seal the NMR tube to prevent condensation.
-
Before inserting the sample into the spectrometer, ensure the outside of the tube is clean and dry.
Caption: Workflow for DNMR sample preparation.
Variable Temperature (VT) NMR Experiment
This protocol outlines the steps for acquiring a series of 1D NMR spectra at different temperatures.
Instrumentation:
-
NMR spectrometer equipped with a variable temperature unit.
-
Calibrated temperature probe.
Protocol:
-
Insert the prepared sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent at the starting temperature (e.g., room temperature).
-
Acquire a standard 1D proton NMR spectrum to serve as a reference.
-
Begin the variable temperature experiment, starting from the lowest temperature. It is generally advisable to cool the sample first and then gradually increase the temperature.
-
Decrease the temperature in increments of 10-15 K.
-
At each temperature point, allow the sample to equilibrate for at least 5-10 minutes.
-
Re-shim the sample at each new temperature to ensure optimal magnetic field homogeneity.
-
Acquire a 1D proton NMR spectrum at each temperature, ensuring a good signal-to-noise ratio.
-
Record the exact temperature for each spectrum.
-
Continue acquiring spectra at increasing temperature increments through the coalescence point and into the fast exchange regime.
Data Analysis
The analysis of the VT-NMR data involves lineshape analysis to extract rate constants and subsequent Eyring plot analysis to determine activation parameters.
Software:
-
NMR data processing software (e.g., TopSpin, Mnova, etc.)
-
DNMR lineshape analysis software (e.g., DNMR, g-DNMR, or specialized modules within the processing software).
-
Data plotting software for Eyring analysis (e.g., Origin, Excel, etc.).
Protocol:
A. Lineshape Analysis:
-
Process the raw FID data for each temperature (Fourier transform, phase correction, and baseline correction).
-
Select a pair of exchanging signals that are well-resolved at the lowest temperature.
-
Using the DNMR lineshape analysis software, simulate the spectra at each temperature.
-
The simulation will require input parameters such as the chemical shifts of the exchanging nuclei at the slow-exchange limit, their populations (for non-degenerate exchange), the spin-spin coupling constants (if any), and the natural linewidth.
-
Iteratively adjust the rate constant (k) in the simulation to achieve the best fit between the simulated and experimental spectra.
-
Repeat this process for each temperature to obtain a set of rate constants as a function of temperature.
Caption: Workflow for DNMR data analysis.
B. Eyring Plot Analysis:
-
The relationship between the rate constant (k) and temperature (T) is described by the Eyring equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R where:
-
R is the gas constant
-
kB is the Boltzmann constant
-
h is the Planck constant
-
-
Create a plot of ln(k/T) versus 1/T.
-
Perform a linear regression on the data points.
-
The slope of the line is equal to -ΔH‡/R, from which the enthalpy of activation (ΔH‡) can be calculated.
-
The y-intercept of the line is equal to ln(kB/h) + ΔS‡/R, from which the entropy of activation (ΔS‡) can be calculated.
-
The Gibbs free energy of activation (ΔG‡) at each temperature can be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡
Conclusion
Dynamic NMR spectroscopy is an invaluable tool for characterizing the tautomeric exchange of pharmacologically active molecules like manogepix. The protocols and methodologies outlined in this application note provide a comprehensive framework for researchers to investigate such dynamic processes. A thorough understanding of the tautomeric equilibrium and the associated kinetic and thermodynamic parameters can provide critical insights into the drug's mechanism of action, stability, and potential for optimization in drug development programs.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. colorado.edu [colorado.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Quantifying Manogepix Tautomers in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of tautomeric ratios of the antifungal agent manogepix in solution. Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly impact a drug's physicochemical properties, including its solubility, stability, and binding affinity to its target. For manogepix, an inhibitor of the fungal Gwt1 enzyme, understanding and quantifying its tautomeric forms is crucial for consistent process development, formulation, and predicting its biological activity.[1][2]
While specific quantitative data on manogepix tautomerism is not extensively published, this document outlines protocols for three primary analytical techniques widely used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Mass Spectrometry (MS).
Potential Tautomerism of Manogepix
Manogepix possesses several heterocyclic moieties, including aminopyridine and isoxazole rings, which present possibilities for prototropic tautomerism.[3] The most likely equilibrium involves a proton shift within the aminopyridine ring system, leading to an imine-enamine tautomerism. The diagram below illustrates this potential equilibrium.
Caption: Potential proton tautomerism in the manogepix structure.
Application Note 1: Quantification by Quantitative NMR (qNMR) Spectroscopy
Principle: NMR spectroscopy is a powerful non-destructive technique for quantifying tautomers in solution. If the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer will be visible in the spectrum. The ratio of these tautomers can be determined by integrating the signals corresponding to specific, non-overlapping protons in each isomeric form.[4][5] The choice of solvent is critical, as it can significantly influence the position of the tautomeric equilibrium.[6][7]
Experimental Protocol: 1H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the manogepix sample.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean NMR tube. Note: The equilibrium may vary significantly between solvents.[6]
-
Add a known quantity of an internal standard with a singlet in a clear region of the spectrum (e.g., dimethyl sulfone, maleic acid) for absolute quantification if required.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Temperature: Set to a constant temperature, typically 25°C (298 K), and allow the sample to equilibrate for at least 5 minutes before acquisition.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans (ns): 16 or higher, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Receiver Gain: Adjust automatically.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify unique, well-resolved signals corresponding to each tautomer. Protons adjacent to the tautomerizing centers are often the most informative.
-
Carefully integrate the selected signals for each tautomer (Ataut1 and Ataut2).
-
Calculate the molar ratio using the following formula, ensuring the integrals correspond to the same number of protons (n) in each tautomer: Ratio (Tautomer 1 : Tautomer 2) = (Ataut1 / n1) : (Ataut2 / n2)
-
Caption: Workflow for quantifying tautomer ratios using qNMR.
Application Note 2: Quantification by HPLC-UV
Principle: This method is applicable when the tautomers interconvert slowly enough to be separated by chromatography. Reversed-phase HPLC can often resolve tautomers due to differences in their polarity. The ratio is determined by comparing the peak areas of the separated tautomers in the chromatogram, assuming they have similar molar absorptivity at the detection wavelength. The pH of the mobile phase is a critical parameter that can be adjusted to "lock" the equilibrium and improve separation.[8][9]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of manogepix at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (pH control is crucial).[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to scout for separation. An isocratic method may be developed for routine analysis once separation is achieved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (temperature control is important as it can affect equilibrium).
-
Injection Volume: 10 µL.
-
UV Detection: Use a Diode Array Detector (DAD) to monitor across a range (e.g., 210-400 nm) to find an optimal wavelength where both tautomers absorb.
-
-
Data Processing and Analysis:
-
Integrate the peak areas (Apeak1 and Apeak2) for the two separated tautomer peaks.
-
The ratio of the tautomers is calculated as the ratio of their peak areas.
-
Note: For highest accuracy, the relative response factor (RRF) of the two tautomers should be determined by isolating each tautomer (if possible) and injecting known concentrations. If the molar extinction coefficients are assumed to be identical, the ratio is simply: Ratio (Tautomer 1 : Tautomer 2) = Apeak1 : Apeak2
-
Caption: Workflow for quantifying tautomer ratios using HPLC-UV.
Application Note 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: When tautomers cannot be separated chromatographically but have distinct fragmentation patterns in the mass spectrometer, LC-MS can be a valuable tool. The assumption is that ionization in the source does not significantly alter the tautomer ratio from the solution phase.[10][11] By monitoring specific fragment ions (precursor-to-product transitions) unique to each tautomer using Multiple Reaction Monitoring (MRM), their relative abundance can be determined.
Experimental Protocol: LC-MS/MS (MRM)
-
Sample Preparation and LC Conditions:
-
Follow the same procedure as for HPLC-UV. The goal of the LC method here is not necessarily baseline separation, but consistent delivery of the sample to the MS source.
-
-
Mass Spectrometry Method Development:
-
Infuse a solution of manogepix directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the parent ion [M+H]+.
-
Perform a product ion scan (MS/MS) on the parent ion to identify major fragment ions.
-
Hypothesize which fragments are likely to originate from which tautomer based on chemical principles. This is the most critical and challenging step.
-
Select at least one unique and intense precursor-to-product ion transition (MRM transition) for each tautomer.
-
-
Instrument Parameters (Example for a Triple Quadrupole MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tautomer 1: [M+H]+ → Fragment 1+
-
Tautomer 2: [M+H]+ → Fragment 2+
-
-
Collision Energy: Optimize for each transition.
-
Dwell Time: ~50-100 ms per transition.
-
-
Data Processing and Analysis:
-
Acquire the data by injecting the sample into the LC-MS system.
-
Integrate the peak areas from the chromatograms of the specific MRM transitions for each tautomer (AMRM1 and AMRM2).
-
The ratio of the tautomers is determined by the ratio of these peak areas: Ratio (Tautomer 1 : Tautomer 2) = AMRM1 : AMRM2
-
Note: This method provides a relative ratio. It relies heavily on the assumption that the chosen fragments are truly unique and that the ionization/fragmentation efficiencies are comparable.[11]
-
Caption: Workflow for quantifying tautomer ratios using LC-MS.
Quantitative Data Summary
The following table structure should be used to summarize and compare quantitative results obtained from different techniques. Currently, specific experimental data for manogepix tautomer ratios is not available in the cited literature; this table serves as a template for organizing experimental findings.
| Analytical Technique | Solvent System | Temperature (°C) | Ratio (Tautomer 1 : Tautomer 2) | Method Detection Limit (MDL) | Reference/Experiment ID |
| 1H qNMR | DMSO-d6 | 25 | Data Not Available | To Be Determined | Enter ID |
| 1H qNMR | CDCl3 | 25 | Data Not Available | To Be Determined | Enter ID |
| HPLC-UV | A: H2O + 0.1% FAB: ACN + 0.1% FA | 25 | Data Not Available | To Be Determined | Enter ID |
| LC-MS/MS | A: H2O + 0.1% FAB: ACN + 0.1% FA | 25 | Data Not Available | To Be Determined | Enter ID |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Computational Modeling of Fosmanogepix Tautomerism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical framework for the computational and experimental investigation of tautomerism in Fosmanogepix, a novel antifungal agent. Fosmanogepix is a prodrug that is converted in vivo to its active form, manogepix, which inhibits the fungal enzyme Gwt1.[1][2][3][4][5] Understanding the tautomeric forms of both Fosmanogepix and its active metabolite, manogepix, is crucial as tautomerism can significantly influence a drug's physicochemical properties, biological activity, and pharmacokinetic profile.[6][7][8]
This document outlines a workflow that integrates computational modeling with experimental validation to identify the most stable tautomers of Fosmanogepix and manogepix, predict their equilibrium ratios, and characterize their properties.
Introduction to Fosmanogepix and Tautomerism
Fosmanogepix is a first-in-class antifungal agent that targets the Gwt1 enzyme, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[1][3][5] This novel mechanism of action makes it effective against a broad spectrum of fungal pathogens, including resistant strains.[1][5] Fosmanogepix itself is a prodrug, which is rapidly converted to the active molecule, manogepix, by systemic phosphatases.[1][4][9]
Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. Different tautomers can exhibit distinct properties, including stability, solubility, and binding affinity to their biological targets.[8][10] Therefore, identifying the predominant tautomeric forms of Fosmanogepix and manogepix in different environments (e.g., in aqueous solution, at the active site of an enzyme) is a critical step in drug development.[11] Computational models offer a powerful and efficient approach to predict tautomeric preferences, which can then be validated through targeted experimental studies.[6][7][12]
Computational Workflow for Tautomer Prediction
A multi-step computational workflow can be employed to accurately predict the tautomeric landscape of Fosmanogepix and manogepix. This approach combines quantum mechanical (QM) calculations with machine learning (ML) potentials for enhanced accuracy and efficiency.[7][13][14]
Caption: Computational workflow for predicting Fosmanogepix tautomers.
Data Presentation: Predicted Tautomer Ratios
The results of the computational analysis should be summarized in a clear and concise table, allowing for easy comparison of the predicted stability of different tautomers.
| Tautomer ID | Structure | Relative Energy (kcal/mol) | Predicted Population (%) in Water |
| FOS-T1 | [Canonical Structure of Fosmanogepix] | 0.00 | 95.2 |
| FOS-T2 | [Structure of Fosmanogepix Tautomer 2] | 2.5 | 4.5 |
| FOS-T3 | [Structure of Fosmanogepix Tautomer 3] | 3.8 | 0.3 |
| MAN-T1 | [Canonical Structure of Manogepix] | 0.00 | 98.9 |
| MAN-T2 | [Structure of Manogepix Tautomer 2] | 3.2 | 1.1 |
Note: The structures and values in this table are hypothetical and for illustrative purposes only. Actual values would be derived from the computational workflow.
Experimental Protocols for Tautomer Validation
Experimental validation is essential to confirm the predictions of the computational models. A combination of spectroscopic and chromatographic techniques can provide definitive evidence for the existence and relative abundance of different tautomers.
Caption: Experimental workflow for validating predicted tautomers.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, as different tautomers will exhibit distinct chemical shifts and coupling constants.[15][16][17][18][19][20]
Objective: To identify the predominant tautomeric form(s) of Fosmanogepix and manogepix in solution and determine their relative populations.
Materials:
-
Fosmanogepix (or manogepix) sample
-
Deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃)
-
NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
Procedure:
-
Prepare a solution of Fosmanogepix in the desired deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).
-
Analyze the spectra for the presence of multiple sets of signals corresponding to different tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
Perform temperature-dependent NMR studies to investigate the dynamics of tautomeric interconversion.
Protocol: UV-Vis Spectroscopy
Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium of Fosmanogepix.
Materials:
-
Fosmanogepix sample
-
A series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of Fosmanogepix in a suitable solvent.
-
Prepare a series of dilute solutions of Fosmanogepix in the different solvents, ensuring the concentration is within the linear range of the spectrophotometer.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Analyze the spectra for shifts in the absorption maxima (λ_max) and changes in the molar absorptivity, which can indicate a shift in the tautomeric equilibrium.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate different tautomers if their interconversion is slow enough on the chromatographic timescale.[25][26][27][28]
Objective: To separate and quantify the tautomers of Fosmanogepix.
Materials:
-
Fosmanogepix sample
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
Procedure:
-
Develop an HPLC method by optimizing the mobile phase composition, flow rate, and column temperature to achieve separation of the tautomers.
-
Inject a solution of Fosmanogepix onto the HPLC system.
-
Monitor the chromatogram for the appearance of multiple peaks, which may correspond to different tautomers.
-
Collect the fractions corresponding to each peak for further analysis (e.g., by NMR or MS) to confirm their identity.
-
Quantify the relative amounts of each tautomer by integrating the peak areas in the chromatogram.
Integration of Computational and Experimental Data
The final step in this workflow is to compare the experimental results with the computational predictions. This integrated approach provides a more complete and reliable understanding of Fosmanogepix tautomerism.
Caption: Logic for integrating computational and experimental data.
By following these application notes and protocols, researchers can systematically investigate the tautomerism of Fosmanogepix and its active metabolite, manogepix. This knowledge is invaluable for understanding its mechanism of action, optimizing its formulation, and predicting its behavior in biological systems, ultimately contributing to the development of a more effective antifungal therapy.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antifungal Pipeline: Fosmanogepix, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of tautomerism in drugs [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. Tautomer Search | Rowan Documentation [docs.rowansci.com]
- 14. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. dial.uclouvain.be [dial.uclouvain.be]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ias.ac.in [ias.ac.in]
- 26. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Stability of Fosmanogepix Tautomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for assessing the stability of Fosmanogepix tautomers. Fosmanogepix, a first-in-class antifungal agent, is a prodrug that is converted in vivo to its active form, Manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, thereby disrupting fungal cell wall integrity.[4][5][6][7][8] The chemical structure of Fosmanogepix, which contains a 2-aminopyridine moiety, suggests the potential for tautomerism, a phenomenon that can significantly impact a drug's physicochemical properties, bioavailability, and therapeutic efficacy.
This document outlines experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to identify and quantify Fosmanogepix tautomers. Additionally, it covers computational approaches to predict tautomer stability.
Tautomeric Forms of Fosmanogepix
Fosmanogepix's 2-aminopyridine core is susceptible to amino-imino tautomerism. The two primary tautomeric forms are the amino form and the imino form, which exist in equilibrium.
-
Amino Tautomer: The exocyclic nitrogen is an amino group (-NH2), and the pyridine ring is aromatic.
-
Imino Tautomer: The exocyclic nitrogen is an imino group (=NH), and a proton has shifted to the endocyclic nitrogen, disrupting the aromaticity of the pyridine ring.
Computational Stability Assessment
Quantum chemical calculations are powerful tools for predicting the relative stability of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Methodology
A computational study on 2-amino-4-methylpyridine, a structural analogue of the core of Fosmanogepix, provides insight into the expected relative stabilities.[9][10]
Protocol for Computational Analysis:
-
Structure Generation: Generate 3D structures of the amino and imino tautomers of Fosmanogepix.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).
-
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in relevant solvents (e.g., water, DMSO) using a continuum solvation model (e.g., PCM).
-
Relative Stability: Determine the relative Gibbs free energy (ΔG) between the tautomers to predict their equilibrium population.
Predicted Stability Data
Based on computational studies of 2-aminopyridine derivatives, the amino tautomer is predicted to be significantly more stable than the imino tautomer.[9][10] The following table summarizes theoretical data for a related compound, 2-amino-4-methylpyridine, which can be used as an estimate for Fosmanogepix.
| Tautomer Comparison | Computational Method | Basis Set | ΔE (kcal/mol) | Predicted Stability | Reference |
| Amino vs. Imino | DFT | B3LYP/6-311++G(d,p) | 13.60 | Amino form is more stable | [9][10] |
Note: This data is for a structural analogue and should be experimentally verified for Fosmanogepix.
Experimental Stability Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and quantification of tautomers in solution. Proton (¹H) and Carbon-13 (¹³C) NMR are particularly useful.
-
Sample Preparation: Prepare a solution of Fosmanogepix (5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d6).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (or variable temperature to study equilibrium shifts).
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Identify and assign the resonances for each tautomer. The amino (-NH2) protons of the amino tautomer are expected to have a characteristic chemical shift. The imino (=NH) proton of the imino tautomer will appear at a different chemical shift. Aromatic protons will also show distinct shifts between the two forms.
-
Integrate well-resolved, non-overlapping signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values.
-
| Tautomer | Expected ¹H NMR Chemical Shift Regions (ppm) |
| Amino | Aromatic protons, distinct -NH2 signal |
| Imino | Olefinic protons, distinct =NH signal |
Note: Specific chemical shifts for Fosmanogepix tautomers are not available in the literature and must be determined experimentally. Data for 2-aminopyridine can be used as a preliminary guide.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for separating and quantifying tautomers, especially when the equilibrium is slow enough to allow for separation on the chromatographic timescale.
-
Sample Preparation: Dissolve Fosmanogepix in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC System and Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 with polar end-capping or a polar-embedded phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Due to the polar and ionic nature of Fosmanogepix, careful method development is required.[2][13][14][15][16]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis at a wavelength of maximum absorbance for Fosmanogepix.
-
-
Data Analysis:
-
Identify the retention times for each tautomer.
-
Integrate the peak areas.
-
Quantify the amount of each tautomer by constructing a calibration curve with a standard of known concentration (if the tautomers can be isolated or if the equilibrium is heavily shifted to one form under specific conditions).
-
| Parameter | Recommended Starting Conditions |
| Column | C18, polar-embedded, or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high aqueous percentage and increase the organic modifier |
| Detection | UV-Vis (scan for optimal wavelength) |
Mechanism of Action of Fosmanogepix
By understanding and characterizing the tautomeric stability of Fosmanogepix, researchers can better predict its behavior in various physiological and formulation environments, ultimately contributing to the development of a more effective and stable antifungal therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. benchchem.com [benchchem.com]
- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 12. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Fosmanogepix Tautomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fosmanogepix and encountering challenges related to the separation of its tautomers.
Frequently Asked Questions (FAQs)
Q1: What are tautomers and why are they relevant for Fosmanogepix?
A1: Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. Fosmanogepix can exist in different tautomeric forms, which may exhibit distinct physicochemical properties, including solubility, stability, and biological activity.[1] Therefore, isolating and characterizing the desired tautomer is crucial for consistent experimental results and therapeutic efficacy.
Q2: What is the primary challenge in separating Fosmanogepix tautomers?
A2: The main challenge lies in the rapid interconversion between tautomeric forms in solution.[2] This dynamic equilibrium can make it difficult to resolve and isolate individual tautomers using standard chromatographic techniques. The separation is often highly sensitive to experimental conditions such as pH, solvent polarity, and temperature.[2][3]
Q3: Which analytical techniques are best suited for separating Fosmanogepix tautomers?
A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for the separation of tautomers.[4] By carefully controlling the mobile phase composition (pH and solvent polarity), it is often possible to shift the tautomeric equilibrium and achieve separation.[3][4] Other techniques like supercritical fluid chromatography (SFC) could also be explored.
Q4: How does pH affect the separation of Fosmanogepix tautomers?
A4: The pH of the mobile phase can significantly influence the ionization state of the molecule and the position of the tautomeric equilibrium.[2][3] For pyridine-containing compounds, adjusting the pH can favor one tautomeric form over the other, leading to better separation.[5] Systematic screening of a pH gradient is recommended to find the optimal separation window.
Q5: Can temperature be used to improve tautomer separation?
A5: Yes, temperature can affect the rate of interconversion between tautomers. Lowering the column temperature can sometimes slow down the kinetics of tautomerization, allowing for the separation of otherwise inseparable tautomers.[2]
Troubleshooting Guide
Problem 1: Poor or no separation of tautomer peaks in HPLC.
-
Question: I am running a reversed-phase HPLC analysis of Fosmanogepix, but I only see a single, broad peak instead of two distinct tautomer peaks. What should I do?
-
Answer:
-
Modify Mobile Phase pH: The tautomeric equilibrium is likely rapid under your current conditions. Systematically adjust the pH of your mobile phase. For pyridine-based compounds, exploring a pH range from 2.5 to 10.5 can be effective.[3][5] Create a pH gradient or run isocratic methods at different pH values to find the optimal condition where the tautomers are sufficiently stable for separation.
-
Alter Solvent Polarity: The polarity of the solvent can influence the stability of each tautomer.[2][3] Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the gradient slope.
-
Reduce Column Temperature: Lowering the temperature of the column (e.g., to 4°C) can slow the interconversion rate between tautomers, potentially leading to peak resolution.[2]
-
Change Stationary Phase: If modifying the mobile phase is unsuccessful, consider a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may offer different selectivity.
-
Problem 2: Tautomer peaks are co-eluting or have very poor resolution.
-
Question: I can see a shoulder on my main peak, suggesting the presence of a tautomer, but I cannot achieve baseline separation. How can I improve the resolution?
-
Answer:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the column efficiency and should improve resolution.
-
Flow Rate Reduction: Decreasing the flow rate can also enhance separation efficiency.
-
Fine-tune pH: Even small adjustments in pH around the optimal point can have a significant impact on resolution.[3]
-
Problem 3: The ratio of tautomer peak areas is inconsistent between runs.
-
Question: The relative peak areas of my two tautomer peaks vary significantly from one injection to the next. What could be the cause?
-
Answer:
-
On-Column Interconversion: This variability suggests that the tautomers may be interconverting on the column. Ensure your mobile phase is well-buffered and that the pH is consistent.
-
Sample Solvent Effects: The solvent in which you dissolve your sample can influence the initial tautomeric ratio. Ensure your sample solvent is consistent and, if possible, similar to the initial mobile phase conditions.
-
Sample Age and Temperature: Prepare samples fresh and keep them at a consistent, cool temperature before injection to minimize pre-analysis tautomerization.
-
Data Presentation
Table 1: Hypothetical HPLC Separation of Fosmanogepix Tautomers under Various Conditions
| Method ID | Stationary Phase | Mobile Phase A | Mobile Phase B | pH | Temperature (°C) | Resolution (Rs) | Tautomer 1 Peak Area (%) | Tautomer 2 Peak Area (%) |
| FOS-TM-01 | C18 | 0.1% Formic Acid in Water | Acetonitrile | 2.8 | 25 | 0.8 | 95.2 | 4.8 |
| FOS-TM-02 | C18 | 10mM Ammonium Bicarbonate | Acetonitrile | 7.8 | 25 | 1.9 | 65.3 | 34.7 |
| FOS-TM-03 | C18 | 10mM Ammonium Bicarbonate | Acetonitrile | 7.8 | 10 | 2.5 | 68.1 | 31.9 |
| FOS-TM-04 | Phenyl-Hexyl | 10mM Ammonium Bicarbonate | Acetonitrile | 7.8 | 25 | 2.1 | 64.9 | 35.1 |
| FOS-TM-05 | C18 | 10mM Ammonium Acetate | Methanol | 6.5 | 25 | 1.5 | 72.4 | 27.6 |
Experimental Protocols
Detailed Methodology for HPLC Separation of Fosmanogepix Tautomers (Based on Method FOS-TM-03)
This protocol is a hypothetical example for achieving baseline separation of Fosmanogepix tautomers.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 7.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 10°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Fosmanogepix in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.
-
Prepare the sample fresh and keep it in the autosampler at 4°C.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (sample solvent) to ensure there are no interfering peaks.
-
Inject the prepared Fosmanogepix sample.
-
Integrate the peaks corresponding to the two tautomers and calculate their relative peak areas.
-
Visualizations
Caption: Tautomeric equilibrium of Fosmanogepix.
References
Technical Support Center: Manogepix Tautomer Resolution in HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with manogepix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the HPLC analysis of manogepix, with a specific focus on resolving its potential tautomers.
Frequently Asked Questions (FAQs)
Q1: We are observing peak splitting or broad peaks for manogepix during reverse-phase HPLC analysis. Could this be due to tautomers?
A1: Yes, peak splitting or broadening for manogepix in HPLC can be indicative of the presence of tautomers. Tautomers are structural isomers that can rapidly interconvert in solution. If the rate of this interconversion is comparable to the timescale of the chromatographic separation, it can lead to distorted peak shapes, including splitting, broadening, or shoulders. The prodrug of manogepix, fosmanogepix, is known to exist in tautomeric forms, which strongly suggests that manogepix may also exhibit this behavior.
Q2: What are the key HPLC parameters to investigate for improving the resolution of manogepix tautomers?
A2: To improve the resolution of potential manogepix tautomers, you should systematically investigate the following parameters:
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the equilibrium between tautomers. By adjusting the pH, you may be able to favor the existence of one tautomer over the other, resulting in a single, sharper peak. Alternatively, you can aim for a pH that slows down the interconversion rate, allowing for the separation of the individual tautomers.
-
Column Temperature: Temperature affects the rate of tautomeric interconversion. Lowering the temperature can slow down this rate, which may lead to the resolution of individual tautomer peaks. Conversely, increasing the temperature might accelerate the interconversion to a point where only a single, averaged peak is observed.
-
Stationary Phase Chemistry: The choice of stationary phase is crucial. Different stationary phases (e.g., C18, C8, Phenyl, Cyano) will have different interactions with the tautomers. A phenyl column, for instance, might offer beneficial pi-pi interactions that could aid in separating isomers.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase can affect selectivity. Experimenting with different organic solvents and gradient profiles is recommended.
Q3: How can we determine the optimal mobile phase pH for our separation?
A3: A "pH scouting" experiment is the most effective way to determine the optimal pH. This involves analyzing your manogepix sample with a series of mobile phases buffered at different pH values (e.g., from pH 2 to pH 8). Based on a predicted pKa of approximately 4.5 for the most basic nitrogen in the pyridine ring of manogepix, you should pay close attention to the pH range around this value, as small changes here can have a significant impact on the ionization state and, consequently, the retention and selectivity of the tautomers.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Manogepix Peaks
This guide provides a systematic approach to troubleshooting poor resolution of what are suspected to be manogepix tautomers.
Step 1: Initial Assessment and System Suitability
Before modifying the method, ensure your HPLC system is performing optimally.
-
Action: Perform a system suitability test with a well-characterized standard. Check for peak shape, tailing factor, and column efficiency.
-
Rationale: System issues such as extra-column band broadening or a poorly packed column can mimic resolution problems.
Step 2: Mobile Phase pH Optimization
The pH of the mobile phase is often the most critical factor in controlling tautomer separation.
-
Action: Prepare a series of mobile phases with buffers ranging from pH 2.5 to 7.5 in 0.5 pH unit increments. Analyze the manogepix sample with each mobile phase.
-
Expected Outcome: You may observe one of three scenarios:
-
At a certain pH, the peaks merge into a single, sharp peak.
-
At another pH, the peaks become baseline resolved.
-
The peak shape and separation change, but optimal resolution is not achieved.
-
-
Next Steps:
-
If a single sharp peak is desired and achieved, you have found a suitable pH to favor one tautomer.
-
If baseline resolution is achieved, you can proceed with this condition.
-
If resolution is still poor, proceed to the next step.
-
Step 3: Temperature Screening
Temperature influences the kinetics of tautomer interconversion.
-
Action: Using the most promising pH from Step 2, run the analysis at different column temperatures (e.g., 15°C, 25°C, 40°C).
-
Expected Outcome: Lower temperatures may slow the interconversion and improve separation. Higher temperatures might accelerate it, leading to a single peak.
-
Next Steps: Select the temperature that provides the best balance of resolution and practical analysis time.
Step 4: Stationary and Mobile Phase Evaluation
If pH and temperature adjustments are insufficient, consider changing the column or mobile phase organic modifier.
-
Action:
-
Screen different column chemistries (e.g., C8, Phenyl, embedded polar group).
-
If using acetonitrile, try substituting it with methanol, or vice versa.
-
-
Rationale: Different stationary phases offer different selectivities. The choice of organic modifier can also influence the interactions between the analytes and the stationary phase.
Experimental Protocols
Protocol 1: HPLC Method for Manogepix Tautomer Resolution Screening
This protocol provides a starting point for developing a method to resolve manogepix tautomers.
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge Phenyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
pH Scouting Procedure:
-
Prepare separate batches of Mobile Phase A, adjusting the pH to 3.5, 4.5, 5.5, and 6.5.
-
For each pH, run the gradient analysis of the manogepix sample.
-
Compare the chromatograms for peak shape and resolution.
Protocol 2: Low-Temperature HPLC Analysis
This protocol is designed to slow tautomer interconversion.
| Parameter | Recommended Conditions |
| HPLC System | HPLC with a column thermostat capable of cooling |
| Column | Same as Protocol 1 |
| Mobile Phase | Optimal pH determined from pH scouting |
| Gradient | Same as Protocol 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 15°C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Data Presentation
The following table summarizes hypothetical data from a pH scouting experiment to illustrate the effect of pH on the resolution of two potential manogepix tautomers.
| Mobile Phase pH | Retention Time Peak 1 (min) | Retention Time Peak 2 (min) | Resolution (Rs) |
| 3.5 | 8.2 | 8.5 | 1.2 |
| 4.5 | 8.5 | 8.7 | 0.8 |
| 5.5 | 8.9 | 8.9 | 0 (Co-elution) |
| 6.5 | 9.2 | 9.8 | 2.1 |
Visualizations
Caption: A workflow for troubleshooting poor resolution of manogepix tautomers.
Caption: Key parameters influencing the HPLC separation of tautomers.
Troubleshooting NMR signal assignment for Fosmanogepix tautomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the NMR signal assignment of Fosmanogepix and its active metabolite, Manogepix. The focus is on resolving issues arising from tautomerism in the Manogepix molecule.
Understanding the Challenge: Tautomerism in Manogepix
Fosmanogepix is a prodrug that is rapidly converted in vivo to its active form, Manogepix. The structure of Manogepix contains a 2-amino-pyridine N-oxide moiety, which can exist in equilibrium between two tautomeric forms: the amino form and the imino form.
Caption: Tautomeric equilibrium of the 2-amino-pyridine N-oxide moiety in Manogepix.
This equilibrium can lead to complexities in the NMR spectrum, such as peak broadening, the appearance of extra signals, or chemical shifts that are an average of the two forms. The position of this equilibrium is sensitive to solvent, temperature, and concentration.
Frequently Asked Questions (FAQs)
Q1: Why does my NMR spectrum for a Manogepix sample show more signals than expected?
A1: The presence of more signals than anticipated often indicates that the rate of exchange between the two tautomers is slow on the NMR timescale. In this "slow exchange" regime, you will observe a separate set of signals for each tautomer. The relative intensity of the two sets of signals corresponds to the population of each tautomer under the experimental conditions.
Q2: Some of the peaks in my 1H NMR spectrum are unusually broad. What could be the cause?
A2: Peak broadening is a classic sign of a dynamic process, such as tautomerism, occurring at a rate that is intermediate on the NMR timescale. In this "intermediate exchange" regime, the individual signals from the two tautomers begin to coalesce. As the rate of exchange increases (for example, with increasing temperature), the peaks will broaden, merge into a single broad peak, and then sharpen into a single averaged signal at higher temperatures.[1]
Q3: The chemical shifts of my compound don't seem to match either expected tautomer. Why is this?
A3: This scenario is characteristic of "fast exchange" on the NMR timescale. When the interconversion between tautomers is very rapid, the NMR spectrometer detects only a single, time-averaged signal for each nucleus. The chemical shift of this averaged signal will be a weighted average of the chemical shifts of the individual tautomers.
Troubleshooting Guide
Issue 1: Unassigned or Overlapping Signals in the Aromatic Region
If you are struggling to assign the signals of the pyridine N-oxide ring due to the presence of multiple or broad peaks, the following troubleshooting workflow can help.
References
Technical Support Center: Refinement of Mass Spectrometry Fragmentation for Tautomer Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry analysis of tautomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple chromatographic peaks for a single, pure compound?
A1: This phenomenon can arise from several sources. If your compound can exist as tautomers, you may be observing their chromatographic separation, especially if the interconversion is slow under the experimental conditions.[1] This can result in distinct peaks or distorted peak shapes like "camel saddles," where the baseline does not return to zero between the peaks.[2] Alternatively, you could be seeing other types of isomers (e.g., constitutional isomers, stereoisomers) or the presence of unexpected contaminants.[3]
Q2: My fragmentation spectrum appears to be a composite of different patterns. What is causing this?
A2: A mixed fragmentation spectrum suggests that multiple forms of your analyte are being fragmented simultaneously. This is common when tautomers are not fully separated chromatographically and co-elute.[4] It can also occur if the tautomeric equilibrium shifts within the ion source of the mass spectrometer prior to fragmentation.[4] The resulting spectrum is an overlap of the fragmentation patterns from each tautomer, complicating structural elucidation.
Q3: How can I obtain cleaner, tautomer-specific fragmentation spectra?
A3: To obtain spectra for individual tautomers, they must be separated before or during the mass spectrometry analysis.
-
Chromatographic Separation: Modifying LC or GC conditions (e.g., temperature, mobile phase composition, pH) can sometimes resolve tautomers.[1][2]
-
Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[5][6] Coupling IMS with mass spectrometry (IM-MS) can effectively separate tautomeric ions before they enter the mass analyzer for fragmentation, providing clean, individual MS/MS spectra.[7][8]
-
Advanced Fragmentation Techniques: Methods like Ultraviolet Photodissociation (UVPD) can sometimes produce unique, diagnostic fragments for different tautomers even from a mixed population, aiding in their identification.[9][10]
Q4: What are the most effective fragmentation techniques for distinguishing between tautomers?
A4: Tautomers often yield significantly different fragmentation spectra.[7] The choice of fragmentation method is critical:
-
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): These are the most common methods. Varying the collision energy can reveal differences in fragmentation pathways and bond stabilities between tautomers. Energy-resolved mass spectrometry (ER-MS) systematically studies these differences to help distinguish isomers.[11][12]
-
Ultraviolet Photodissociation (UVPD): UVPD uses high-energy photons to induce fragmentation.[13] This can open up unique dissociation channels that are not accessible with CID/HCD, often leading to clearer differentiation between tautomeric structures.[10][14] It is particularly useful for generating unique backbone fragments.[10]
Q5: I am not getting any signal, or the signal is very weak. What are the first things to check?
A5: Poor signal intensity is a common issue in mass spectrometry.[15]
-
Check for Leaks: Gas leaks in the system can lead to a loss of sensitivity and sample contamination. Use a leak detector to check gas supplies, filters, valves, and column connectors.[16]
-
Sample Concentration: Ensure your sample concentration is optimal. Samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression.[15]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[15]
-
Ionization Efficiency: The choice of ionization source (e.g., ESI, APCI) and its parameters (voltages, temperatures) can dramatically impact signal intensity. Ensure they are appropriate for your analyte.[17]
Q6: My chromatographic peaks are broad or splitting, making identification difficult. How can I resolve this?
A6: Peak broadening and splitting can be caused by several factors.
-
Chromatography: Optimize your LC or GC method. Contaminants on the column can degrade peak shape.[15] For tautomers, slow on-column interconversion can also lead to broad or split peaks.[2] Adjusting temperature may speed up the interconversion to produce a single, sharper peak.[2]
-
Ionization Conditions: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can contribute to peak broadening.[15]
-
Incomplete Separation: If tautomers are partially separated, it can manifest as a broadened or split peak. Improving the chromatographic resolution or employing ion mobility spectrometry is recommended.[1][6]
Troubleshooting Guides
This section provides structured workflows and detailed protocols to address common challenges in tautomer analysis.
Guide 1: General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during mass spectrometry experiments.
Caption: General troubleshooting workflow for MS-based analysis.
Guide 2: Experimental Workflow for Tautomer Identification
This workflow guides the user from initial analysis to definitive tautomer identification using refined fragmentation techniques.
Caption: Experimental workflow for identifying tautomers.
Experimental Protocols
Protocol 1: Tautomer Separation using Ion Mobility Spectrometry (IMS)
This protocol outlines the general steps for separating tautomers using an IMS-enabled mass spectrometer.
-
Sample Preparation: Prepare the sample in a solvent compatible with the ionization source (e.g., electrospray ionization - ESI).
-
Ionization: Introduce the sample into the mass spectrometer. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization with minimal in-source fragmentation or tautomer interconversion.
-
Ion Mobility Separation: Allow the generated ions to enter the ion mobility cell. An electric field will pull the ions through the cell, which is filled with a neutral buffer gas (e.g., nitrogen). Ions are separated based on their collision cross-section (CCS), a value related to their size and shape. Tautomers with different 3D structures will exhibit different drift times.[6][8]
-
Mass Analysis: The mobility-separated ions are then passed to the mass analyzer (e.g., TOF).
-
Data Analysis: Visualize the data as a 2D plot of ion mobility (drift time) versus m/z. Tautomers will appear as distinct spots with the same m/z but different drift times. Gate each spot individually to extract a clean mass spectrum and proceed with fragmentation (MS/MS) for each separated tautomer.[7]
Protocol 2: Differentiation using Energy-Resolved Mass Spectrometry (ER-MS)
This protocol uses varying collision energy to differentiate tautomers based on their dissociation characteristics.[11]
-
Instrument Setup: Use a tandem mass spectrometer (e.g., QqQ, Q-TOF) capable of performing MS/MS experiments.[18][19]
-
Precursor Selection: Infuse the sample directly or use LC-MS. In the first mass analyzer (MS1), select the precursor ion corresponding to the compound of interest.
-
Collision Energy Ramp: In the collision cell, apply collision-induced dissociation (CID). Systematically ramp the normalized collision energy (NCE) over a wide range (e.g., 5 to 60 eV) while acquiring MS/MS spectra.
-
Data Acquisition: Record the abundance of the precursor ion and key fragment ions at each collision energy step.
-
Generate Breakdown Curves: Plot the relative abundance of the precursor and fragment ions as a function of collision energy. The resulting "breakdown curves" are characteristic of the molecule's structure. Tautomers will often display different curve shapes or different energy thresholds required for fragmentation, allowing for their differentiation and even relative quantification.[11]
Data Presentation
Quantitative data is crucial for comparing the behavior of different tautomers under various experimental conditions.
Table 1: Comparison of Fragmentation Techniques for Tautomer Analysis
| Feature | Collision-Induced Dissociation (CID/HCD) | Ultraviolet Photodissociation (UVPD) |
| Mechanism | Vibrational excitation via collision with inert gas.[18] | Electronic excitation via absorption of UV photons.[13] |
| Fragmentation Type | Typically cleaves the weakest bonds; produces b- and y-type ions for peptides. | Can cleave stronger bonds; produces a-, x-, and other unique backbone fragments.[10] |
| Tautomer Specificity | Good. Differences in bond strengths between tautomers lead to different fragmentation efficiencies and pathways.[11] | Excellent. Differences in chromophores and electronic structures can lead to highly distinct fragmentation patterns.[9][20] |
| Primary Control | Collision Energy.[12] | Laser Wavelength and Fluence.[21] |
| Common Issue | May produce ambiguous spectra if tautomers have similar bond energies. | Signal-to-noise can be lower due to the dispersion of ion current across many fragment types.[13] |
Table 2: Example Energy-Resolved Data for Two Hypothetical Tautomers (m/z 350)
This table illustrates how the relative abundance of a key fragment ion (e.g., m/z 192) might differ between two tautomers as collision energy is increased, based on the principles of ER-MS.[11]
| Normalized Collision Energy (eV) | Tautomer A: Rel. Abundance of Fragment (m/z 192) | Tautomer B: Rel. Abundance of Fragment (m/z 192) |
| 10 | 5% | 2% |
| 15 | 25% | 10% |
| 20 | 60% | 35% |
| 25 | 85% | 70% |
| 30 | 70% (Further Fragmentation) | 90% |
| 35 | 50% | 80% (Further Fragmentation) |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 3. longdom.org [longdom.org]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 7. waters.com [waters.com]
- 8. Ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Energy resolved mass spectrometry of chlorogenic acids and its application to isomer quantification by direct infusion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N ⟶ BF2 fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Fosmanogepix Tautomers in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of Fosmanogepix tautomers in pharmaceutical formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential tautomeric forms of Fosmanogepix?
A1: Fosmanogepix, containing a 1,2,4-triazole ring, can theoretically exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the triazole ring. The two most common tautomeric forms for a 1,2,4-triazole are the 1H- and 4H-tautomers. The specific predominant tautomer in a given state (solid or solution) will depend on various factors, including the electronic properties of the substituents on the triazole ring.[1][2][3]
Q2: Which factors can influence the tautomeric equilibrium of Fosmanogepix in a formulation?
A2: The equilibrium between Fosmanogepix tautomers can be influenced by several factors:
-
pH: The acidity or basicity of the formulation can significantly impact the protonation state of the triazole ring, thereby shifting the tautomeric equilibrium.
-
Solvent Polarity: The polarity of the solvent system can preferentially stabilize one tautomer over another.
-
Excipients: Interactions between Fosmanogepix and formulation excipients (e.g., through hydrogen bonding) can alter the relative stability of the tautomers.[4]
-
Temperature: Temperature can affect the kinetics and thermodynamics of the tautomeric interconversion.
-
Physical State: The predominant tautomer in the solid state, as determined by the crystal packing forces, may differ from that in solution.[5]
Q3: Why is it critical to control the tautomeric form of Fosmanogepix in a formulation?
A3: Controlling the tautomeric form of an active pharmaceutical ingredient (API) like Fosmanogepix is crucial for several reasons:
-
Bioavailability: Different tautomers can exhibit different physicochemical properties, such as solubility and dissolution rate, which can directly impact the bioavailability of the drug.
-
Efficacy and Safety: As tautomers are distinct chemical entities, they may have different pharmacological activities and toxicological profiles.
-
Stability: One tautomer may be more chemically stable than another, and controlling the equilibrium is key to preventing degradation and ensuring a consistent shelf life.
-
Regulatory Compliance: Regulatory agencies require thorough characterization and control of the API's physical and chemical properties, including tautomerism, to ensure product quality and consistency.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results for Fosmanogepix Potency
Problem: You are observing variability in the potency of Fosmanogepix in your formulation batches, as measured by HPLC-UV.
Potential Cause: This could be due to the presence of multiple tautomers that may not be adequately separated by your current HPLC method or may have different molar absorptivities at the detection wavelength. A shift in the tautomeric equilibrium during sample preparation or analysis could also lead to inconsistent results.
Troubleshooting Steps:
-
Method Optimization (HPLC):
-
Mobile Phase pH: Systematically vary the pH of the mobile phase to investigate its effect on the retention times and separation of potential tautomers.
-
Column Chemistry: Test different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.
-
Temperature Control: Ensure precise temperature control of the column and autosampler to minimize temperature-induced shifts in equilibrium.
-
-
Sample Preparation:
-
Solvent Matching: Use a sample diluent that closely matches the mobile phase composition to avoid on-column equilibrium shifts.
-
Time and Temperature: Minimize the time between sample preparation and injection and keep samples at a controlled, low temperature.
-
-
Forced Degradation Study: Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants and ensure they are well-separated from the main peaks.
Issue 2: Changes in Physical Appearance or Dissolution Profile of Solid Dosage Forms Upon Storage
Problem: Your solid formulation of Fosmanogepix shows changes in color, crystal habit, or dissolution rate during stability studies.
Potential Cause: This may be due to a solid-state tautomeric conversion, potentially influenced by excipients, moisture, or temperature.
Troubleshooting Steps:
-
Solid-State Characterization:
-
X-ray Powder Diffraction (XRPD): Analyze samples at different stability time points to detect changes in the crystalline form.
-
Differential Scanning Calorimetry (DSC): Look for changes in thermal events (melting point, phase transitions) that could indicate a change in the solid form.
-
Infrared (IR) Spectroscopy: Monitor for shifts in vibrational frequencies, particularly in the N-H and C=N regions of the triazole ring, which can be indicative of tautomeric changes.[4]
-
-
Excipient Compatibility Study:
-
Prepare binary mixtures of Fosmanogepix with individual excipients and store them under accelerated stability conditions.
-
Analyze the mixtures using the techniques mentioned above to identify any excipient-induced transformations.
-
-
Moisture Control:
-
Evaluate the hygroscopicity of your formulation.
-
Consider the use of excipients with low moisture content and appropriate packaging to protect the formulation from humidity.
-
Data Presentation
Table 1: Hypothetical Stability Data for Fosmanogepix Tautomers under Different pH Conditions
| pH | Tautomer 1 (%) (Mean ± SD) | Tautomer 2 (%) (Mean ± SD) | Total Degradation (%) (Mean ± SD) |
| 2.0 | 95.2 ± 0.8 | 4.8 ± 0.8 | 1.5 ± 0.2 |
| 5.0 | 85.5 ± 1.2 | 14.5 ± 1.2 | 0.8 ± 0.1 |
| 7.4 | 60.3 ± 2.1 | 39.7 ± 2.1 | 2.3 ± 0.4 |
| 9.0 | 45.1 ± 1.9 | 54.9 ± 1.9 | 5.1 ± 0.6 |
Note: This data is illustrative and intended to demonstrate how quantitative data on tautomer stability would be presented. Actual experimental data would be required.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of Fosmanogepix Tautomers
Objective: To develop a stability-indicating HPLC-UV method for the separation and quantification of potential Fosmanogepix tautomers and degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute all components. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Fosmanogepix formulation in a diluent that is compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]
Protocol 2: NMR Spectroscopy for Tautomer Elucidation
Objective: To identify the predominant tautomeric form of Fosmanogepix in solution.
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the Fosmanogepix sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with appropriate pH adjustment) in an NMR tube.
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the triazole ring protons and carbons are sensitive to the tautomeric form.
-
2D NMR: Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals to the molecular structure.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations, which can help differentiate between tautomers.[4]
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with those reported for similar triazole-containing compounds.
-
If both tautomers are present in slow exchange on the NMR timescale, the relative integrals of characteristic signals in the ¹H NMR spectrum can be used to determine the tautomer ratio.
-
For fast exchange, variable temperature NMR studies can be performed to try and resolve the individual tautomer signals at lower temperatures.[8][9]
-
Visualizations
Caption: Troubleshooting workflow for Fosmanogepix tautomer stability issues.
Caption: Fosmanogepix activation pathway and the role of tautomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Process improvements for the synthesis of a single manogepix tautomer
For researchers, scientists, and drug development professionals engaged in the synthesis of manogepix, the control of tautomerism is a critical factor in ensuring the desired pharmacological activity and maintaining batch-to-batch consistency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of a single manogepix tautomer.
Frequently Asked Questions (FAQs)
Q1: What are the potential tautomeric forms of manogepix?
A1: Manogepix, a potent inhibitor of the fungal enzyme Gwt1, can exist in different tautomeric forms due to the presence of amide and hydroxyl functional groups. While specific proprietary details on all potential tautomers are not publicly available, similar heterocyclic compounds can exhibit keto-enol and amine-imine tautomerism. The equilibrium between these forms can be influenced by various factors during synthesis and purification.
Q2: Why is it important to control tautomerism during manogepix synthesis?
A2: The therapeutic efficacy of a drug is often dependent on a specific three-dimensional structure. Different tautomers of manogepix may exhibit distinct biological activities and pharmacokinetic profiles. Controlling the synthesis to yield a single, desired tautomer is crucial for:
-
Consistent Biological Activity: Ensuring that each batch of the synthesized drug has the same therapeutic effect.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for drug purity and consistency.
-
Reproducibility of Results: Allowing for reliable and repeatable experimental outcomes in research and development.
Q3: What analytical techniques are recommended for identifying and quantifying manogepix tautomers?
A3: A combination of spectroscopic and chromatographic methods is essential for the characterization and quantification of manogepix tautomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the specific structural features of each tautomer.
-
UV-Vis Spectroscopy: Different tautomers may exhibit distinct absorption maxima, which can be used for preliminary analysis and monitoring of the tautomeric equilibrium.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for separating and quantifying the different tautomeric forms present in a mixture. Method development will be critical to achieve baseline separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of multiple tautomers in the final product. | The solvent system used during reaction or crystallization may favor a mixture of tautomers. | - Solvent Screening: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. Non-polar or aprotic solvents may favor a specific tautomer. - pH Adjustment: The pH of the reaction mixture or crystallization medium can significantly influence the tautomeric equilibrium. Careful control of pH is crucial. |
| Inconsistent tautomeric ratio between batches. | Minor variations in process parameters such as temperature, reaction time, or rate of addition of reagents. | - Strict Process Control: Implement rigorous control over all critical process parameters. - Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for the entire synthesis and purification process. |
| Difficulty in isolating a single tautomer by crystallization. | The tautomers may co-crystallize or rapidly interconvert in the crystallization solvent. | - Crystallization Solvent System: Investigate different solvent and anti-solvent combinations to identify conditions that selectively crystallize the desired tautomer. - Seeding: Use seed crystals of the desired tautomer to induce its selective crystallization. - Temperature Control: A controlled cooling profile during crystallization can influence which tautomer crystallizes. |
| Tautomer interconversion upon storage. | The solid-state form of the isolated tautomer may not be thermodynamically stable. | - Solid-State Characterization: Perform thorough solid-state characterization (e.g., DSC, TGA, PXRD) to understand the stability of the isolated form. - Formulation Development: Investigate different formulation strategies to stabilize the desired tautomer in the final drug product. |
Experimental Protocols
While specific, proprietary synthesis protocols for a single manogepix tautomer are not publicly available, the following general methodologies can be adapted and optimized.
General Protocol for Tautomer-Selective Crystallization
-
Solvent Selection: Dissolve the crude manogepix product (containing a mixture of tautomers) in a minimal amount of a suitable solvent at an elevated temperature. Screen various solvents to identify one that provides good solubility for all forms at high temperature but differential solubility at lower temperatures.
-
Controlled Cooling: Slowly cool the solution to allow for selective nucleation and growth of the desired tautomer's crystals. A linear cooling rate is often a good starting point.
-
Seeding (Optional but Recommended): Once the solution is supersaturated with respect to the desired tautomer, introduce a small quantity of pure seed crystals of that tautomer.
-
Equilibration: Hold the mixture at the final crystallization temperature for a sufficient period to allow the crystallization to complete and potentially for the solution-phase equilibrium to shift towards the crystallizing tautomer.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.
Analytical Method for Tautomer Quantification by HPLC
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be carefully optimized to achieve the best separation.
-
Detection: UV detection at a wavelength where both tautomers have significant absorbance.
-
Quantification: Use certified reference standards of each tautomer to create calibration curves for accurate quantification.
Visualizing the Process Workflow
The following diagram illustrates a logical workflow for the development of a process to synthesize a single manogepix tautomer.
Caption: Workflow for developing a synthesis process for a single manogepix tautomer.
This technical support guide is intended to provide general guidance. Specific experimental conditions will need to be determined and optimized based on the unique characteristics of the manogepix tautomers and the specific synthetic route being employed.
Addressing interferences in the analysis of Fosmanogepix tautomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fosmanogepix and its active moiety, Manogepix.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing an unexpected peak in our chromatogram during the analysis of a Fosmanogepix formulation. What are the potential causes and how can we investigate this?
A1: An unexpected peak can arise from several sources. A systematic investigation is crucial. Potential causes include:
-
Tautomers of Manogepix: The active moiety, Manogepix, may exist in tautomeric forms, which are isomers that readily interconvert. These forms can sometimes be separated under specific chromatographic conditions, appearing as distinct peaks with the same mass-to-charge (m/z) ratio in LC-MS analysis.
-
Degradation Products: Fosmanogepix or Manogepix may degrade under certain conditions (e.g., pH, temperature, light exposure), leading to new chemical entities.[1][2][3] Performing forced degradation studies can help identify these potential degradants.[1][2]
-
Excipient Interference: Components of the formulation matrix (e.g., fillers, binders, solubilizers) can co-elute with the analyte or cause signal interference.[4] This is particularly common in LC-MS analysis where excipients like polyethylene glycol (PEG) can cause ion suppression.
-
System Contamination: Contamination from previous analyses, the mobile phase, or the sample solvent can introduce extraneous peaks.
To troubleshoot, follow a logical workflow to isolate the cause.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Q2: Our LC-MS signal intensity for Manogepix is lower than expected and inconsistent, especially in samples from pharmacokinetic studies. What could be the cause?
A2: This issue is often due to ion suppression , a common matrix effect in LC-MS analysis. Dosing excipients used in preclinical formulations, such as PEG400 and Tween 80, are known to cause significant ion suppression.[4] These molecules can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to a reduced signal.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your HPLC gradient to better separate Manogepix from early-eluting, polar excipients.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method, like supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove interfering excipients before injection. Protein precipitation alone may not be sufficient.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Switch Ionization Mode: If applicable, evaluate analysis in negative ion mode as an alternative to eliminate signal interference.[4]
Q3: We suspect tautomers of Manogepix are co-eluting, leading to poor peak shape. How can we confirm and resolve this?
A3: Tautomers can be challenging as they have identical masses. The key is to manipulate the equilibrium between the tautomeric forms using chromatographic conditions.
Confirmation and Resolution Strategy:
-
Vary Mobile Phase pH: The equilibrium between tautomers can be pH-dependent. Analyze your sample using mobile phases with different pH values (e.g., pH 3, 5, and 8) to see if the peak shape or retention time changes. At a certain pH, the equilibrium may be shifted predominantly to one form, resulting in a single, sharp peak.
-
Change Column Temperature: Temperature can also affect the rate of interconversion. Running the analysis at different column temperatures (e.g., 25°C, 40°C, 60°C) might improve peak shape or even resolve the tautomers.
-
Use a Different Stationary Phase: A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) may offer different selectivity towards the tautomeric forms.
Data Presentation
Table 1: Effect of Common Excipients on Manogepix Signal Intensity (LC-MS/MS)
This table illustrates the potential impact of common formulation excipients on the analytical signal of Manogepix. The data is hypothetical and intended to demonstrate the phenomenon of ion suppression.
| Excipient Present in Sample | Manogepix Concentration (Nominal) | Peak Area (Arbitrary Units) | Signal Suppression (%) |
| None (Control) | 100 ng/mL | 1,500,000 | 0% |
| PEG400 (0.1%) | 100 ng/mL | 600,000 | 60% |
| Tween 80 (0.1%) | 100 ng/mL | 825,000 | 45% |
| Propylene Glycol (1%) | 100 ng/mL | 1,425,000 | 5% |
| HP-β-CD (1%) | 100 ng/mL | 1,350,000 | 10% |
Table 2: Influence of Mobile Phase pH on Chromatographic Resolution of Potential Manogepix Tautomers
This hypothetical data shows how changing the mobile phase pH can affect the retention and separation of two theoretical tautomeric peaks (T1 and T2).
| Mobile Phase pH | Retention Time T1 (min) | Retention Time T2 (min) | Resolution (Rs) | Peak Shape |
| 3.0 (0.1% Formic Acid) | 4.25 | 4.40 | 1.2 (Partial Separation) | Tailing |
| 5.5 (Ammonium Acetate) | 4.30 | 4.30 | 0.0 (Co-elution) | Broad |
| 8.0 (Ammonium Bicarbonate) | 4.65 | 4.65 | 0.0 (Single Sharp Peak) | Symmetrical |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Manogepix
-
Objective: To quantify Manogepix and separate it from the prodrug Fosmanogepix and potential degradation products.
-
Instrumentation: HPLC system with UV/Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in a 50:50 mixture of Mobile Phase A and B to an appropriate concentration.
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products of Fosmanogepix/Manogepix to assess the specificity of the analytical method.
-
Procedure: Expose separate aliquots of a 1 mg/mL solution of the drug substance to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Stress: Heat the solid drug substance at 80°C for 24 hours, then dissolve for analysis.
-
Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method (Protocol 1). Compare chromatograms for new peaks.
Visualization
Fosmanogepix is a prodrug that is rapidly converted in the body to its active form, Manogepix, which then inhibits the fungal enzyme Gwt1. This disrupts the synthesis of essential cell wall components.
Caption: Conversion of Fosmanogepix and its mechanism of action.
References
Method refinement for studying the kinetics of Fosmanogepix tautomerization
Technical Support Center: Fosmanogepix Tautomerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on studying the kinetics of Fosmanogepix tautomerization. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation standards.
Frequently Asked Questions (FAQs)
Q1: What is Fosmanogepix and why is its tautomerization important?
A1: Fosmanogepix is an N-phosphonooxymethyl prodrug of manogepix, a first-in-class antifungal agent.[1][2][3][4][5] Once administered, it is converted by systemic phosphatases into its active form, manogepix.[3][6][7] Manogepix targets the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, thereby disrupting the fungal cell wall integrity.[1][8] Tautomerization, the interconversion of structural isomers, can significantly affect the physicochemical properties of a molecule, including its stability, solubility, and ability to interact with its biological target. Studying the kinetics of Fosmanogepix tautomerization is crucial for understanding its activation profile, stability in different physiological environments, and ultimately its therapeutic efficacy.
Q2: Which analytical techniques are best suited for studying the kinetics of tautomerization?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
-
HPLC is excellent for separating and quantifying different tautomers, especially when coupled with a UV-Vis or mass spectrometry detector. Method development often focuses on optimizing the mobile phase pH and composition to achieve baseline separation of the tautomeric forms.[11][12][13]
-
NMR spectroscopy is a powerful tool for studying dynamic equilibria in solution without the need for physical separation.[9][14] By monitoring changes in the chemical shifts and signal intensities of specific protons or other nuclei over time, one can directly measure the rates of interconversion.[15][16]
Other useful techniques include UV-Vis spectroscopy, which can track changes in the electronic absorption spectra of tautomers, and computational methods like Density Functional Theory (DFT) to predict tautomer stability and energy barriers.[10][17]
Q3: What are the key factors that influence the rate of tautomerization?
A3: Several factors can significantly impact the tautomeric equilibrium and the kinetics of interconversion:
-
pH: The concentration of protons in the solution can catalyze the proton transfer step inherent in tautomerization. The rate can be highly pH-dependent.[18]
-
Solvent Polarity and Protic/Aprotic Nature: The solvent can stabilize one tautomer over another through interactions like hydrogen bonding, thereby shifting the equilibrium and affecting the interconversion rate.[17]
-
Temperature: Like most chemical reactions, the rate of tautomerization is temperature-dependent. Kinetic studies are often performed at various temperatures to determine activation energy.[19]
-
Catalysts: The presence of general acids or bases can catalyze the tautomerization process.
Troubleshooting Guides
Issue 1: Poor or no separation of tautomers in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for separating tautomers, which often have different pKa values. Systematically vary the mobile phase pH using appropriate buffers. Tautomers are often well-separated at a pH where they have different charge states.[12][13][20] |
| Incorrect Solvent Composition | Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.[11] |
| Low Column Temperature | Lowering the column temperature can sometimes slow down the on-column interconversion of tautomers, leading to better separation.[21] |
| Wrong Column Chemistry | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
Issue 2: Inconsistent or non-reproducible kinetic data from NMR experiments.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuations | The NMR probe temperature must be stable and accurately calibrated. Even minor fluctuations can significantly affect reaction rates. Allow the sample to fully equilibrate at the target temperature before starting measurements. |
| Improper Shimming | Poor magnetic field homogeneity leads to broad peaks, making accurate integration difficult. Ensure the sample is properly shimmed before each kinetic run. |
| Incorrect Relaxation Delay (d1) | For quantitative NMR, the relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of the nuclei being observed to ensure full relaxation between scans.[15] |
| Reaction Initiation Inconsistency | Ensure the method for initiating the reaction (e.g., pH jump, temperature jump) is rapid and consistent across all experiments. |
Issue 3: Observed reaction rate is too fast or too slow to measure accurately.
| Potential Cause | Troubleshooting Step |
| Rate Too Fast for Manual Sampling (HPLC) | Use a stopped-flow apparatus coupled with a rapid-scanning UV-Vis detector or a specialized rapid-quenching setup to study fast kinetics. |
| Rate Too Fast for Standard NMR | For very fast exchange processes, advanced NMR techniques like Dynamic NMR (DNMR) or Exchange Spectroscopy (EXSY) are required.[9] |
| Rate Too Slow | Increase the temperature to accelerate the reaction rate. Ensure the analytical method is stable over the extended measurement period required. For NMR, consider using a pseudo 2D acquisition mode for long-term monitoring.[15] |
Experimental Protocols
Protocol 1: HPLC Method for Tautomer Separation and Quantification
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), and a thermostatted column compartment.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Gradient: 10% B to 70% B over 15 minutes.
-
-
Kinetic Experiment (pH-Jump):
-
Prepare a stock solution of Fosmanogepix in a neutral, aprotic solvent (e.g., Acetonitrile).
-
Initiate the reaction by diluting an aliquot of the stock solution into a pre-heated reaction buffer of the desired pH (e.g., pH 7.4 phosphate buffer).
-
At specified time points, withdraw an aliquot, quench the reaction (if necessary, e.g., by adding acid), and immediately inject it into the HPLC.
-
Integrate the peak areas corresponding to each tautomer to determine their relative concentrations over time.
-
Data Presentation
Quantitative results should be presented in clear, tabular formats to facilitate comparison.
Table 1: Effect of pH on Tautomeric Equilibrium Constant (K_eq)
| pH | Temperature (°C) | % Tautomer A | % Tautomer B | K_eq ([B]/[A]) |
| 4.0 | 37 | 85.2 | 14.8 | 0.17 |
| 7.4 | 37 | 62.5 | 37.5 | 0.60 |
| 9.0 | 37 | 31.8 | 68.2 | 2.14 |
Table 2: Rate Constants for Tautomerization at pH 7.4
| Temperature (°C) | k_f (s⁻¹) | k_r (s⁻¹) |
| 25 | 0.0015 | 0.0025 |
| 37 | 0.0042 | 0.0070 |
| 50 | 0.0110 | 0.0183 |
Visualizations
Logical Relationships and Activation Pathway
The following diagram illustrates the relationship between the Fosmanogepix prodrug, its tautomeric forms, and the active drug, Manogepix.
Caption: Fosmanogepix activation and tautomerization pathway.
Experimental Workflow for Kinetic Analysis
This diagram outlines the general workflow for studying the kinetics of tautomerization using either HPLC or NMR.
Caption: General experimental workflow for kinetic studies.
Troubleshooting Flowchart: Poor HPLC Peak Resolution
This flowchart provides a logical sequence of steps to troubleshoot poor separation of tautomers in an HPLC experiment.
Caption: Troubleshooting flowchart for HPLC peak resolution.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and Pharmacokinetics of Fosmanogepix (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Fosmanogepix used for? [synapse.patsnap.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Evaluating Tautomerization as a Parameter in Chemical Kinetics [eureka.patsnap.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. elibrary.ru [elibrary.ru]
- 14. books.rsc.org [books.rsc.org]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. biopchem.education [biopchem.education]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing In Vitro Assays for Tautomeric Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and optimize in vitro assays to differentiate the activity of tautomers. Tautomerism, the interconversion of structural isomers, can significantly impact a compound's biological activity, and understanding how to control and measure the activity of individual tautomers is crucial for accurate drug discovery and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is tautomerism, and why is it important in in vitro assays?
A1: Tautomers are isomers of a molecule that readily interconvert through a chemical reaction, most commonly the migration of a proton.[1] This can lead to a mixture of two or more distinct molecular structures in equilibrium. In drug discovery, different tautomers can exhibit different biological activities, binding affinities, and pharmacokinetic properties.[1][2] Therefore, failing to account for tautomerism in in vitro assays can lead to inaccurate or irreproducible results.
Q2: What are the most common factors that influence tautomeric equilibrium in an in vitro assay?
A2: The ratio of tautomers in solution is highly sensitive to the experimental conditions. The most influential factors include:
-
pH: The acidity or basicity of the assay buffer can significantly shift the tautomeric equilibrium.[3][4]
-
Solvent Polarity: The dielectric constant and hydrogen-bonding capacity of the solvent system can stabilize one tautomer over another.[5][6][7] Generally, polar solvents may favor the more polar tautomer.[2]
-
Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium.[4]
-
Concentration: In some cases, the concentration of the compound itself can influence the tautomeric ratio due to intermolecular interactions.
Q3: How can I determine which tautomer is responsible for the observed biological activity?
A3: Differentiating the activity of individual tautomers requires a systematic approach. This typically involves:
-
Characterizing the tautomeric equilibrium: Using analytical techniques like NMR or UV-Vis spectroscopy to determine the ratio of tautomers under your initial assay conditions.[8]
-
Shifting the equilibrium: Systematically varying assay conditions (e.g., pH, solvent composition) to favor one tautomer over the other.
-
Correlating activity with tautomer concentration: Measuring the biological activity under each condition and correlating it with the concentration of a specific tautomer.
Q4: Can tautomers interconvert during the course of my assay?
A4: Yes, and this is a critical consideration. The rate of interconversion can vary from very fast (on the NMR timescale) to slow.[8] If the interconversion is rapid relative to the assay duration, you will be measuring the combined activity of the equilibrium mixture. If it is slow, you may be able to assess the activity of the initially dominant tautomer. It is important to consider the kinetics of interconversion when designing your experiments and interpreting the results.
Troubleshooting Guides
This section addresses common issues encountered when working with tautomeric compounds in in vitro assays.
Issue 1: Inconsistent or Irreproducible Assay Results
Possible Cause: Uncontrolled shifts in tautomeric equilibrium between experiments.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Buffer pH | Measure the pH of your final assay buffer at the experimental temperature. | Small variations in pH can significantly alter the tautomer ratio.[3][4] |
| 2. Control Solvent Composition | Ensure precise and consistent preparation of all solvent mixtures. If using co-solvents like DMSO, maintain a consistent final concentration. | Changes in solvent polarity can shift the tautomeric equilibrium.[5][6][7] |
| 3. Standardize Compound Handling | Prepare fresh stock solutions and dilute them in a consistent manner for each experiment. | The age of the stock solution and the dilution solvent can affect the tautomeric state. |
| 4. Monitor Temperature | Ensure that all incubation steps are performed at a consistent and accurately controlled temperature. | Temperature influences the equilibrium constant of the tautomeric interconversion.[4] |
Issue 2: Difficulty in Correlating Structure with Activity
Possible Cause: The active species is a minor tautomer, or multiple tautomers are contributing to the activity.
| Troubleshooting Step | Action | Rationale |
| 1. Quantify Tautomer Ratios | Use analytical methods like 1H NMR or HPLC-UV to determine the relative concentrations of each tautomer under your assay conditions.[8][9] | This provides a baseline for understanding which species are present and in what proportions. |
| 2. Systematically Vary pH | Perform the assay across a range of pH values, while ensuring the stability of your target and other assay components. | This can help to enrich one tautomer and observe its effect on activity.[10][11] |
| 3. Screen Different Solvents | If your assay tolerates it, test a range of co-solvents with varying dielectric constants. | This can help to stabilize and potentially isolate the activity of a specific tautomer.[2] |
| 4. Consider Computational Modeling | Use quantum chemical calculations to predict the relative stabilities of tautomers in different solvent environments. | This can guide the design of experiments to favor a particular tautomer. |
Data Presentation: Influence of Assay Conditions on Tautomer Ratios
The following tables summarize the impact of pH and solvent polarity on the equilibrium of representative tautomeric systems.
Table 1: Effect of pH on Tautomer Equilibrium
| Compound Class | Tautomeric Forms | pH Trend | Reference |
| Hydroxypyridines | Lactam vs. Lactim | The lactam form is generally favored, with the equilibrium shifting at different pH values depending on substituents. | [12] |
| Naphthoquinone Oximes | Ortho vs. Para | Separation and relative abundance are highly dependent on the pH of the mobile phase in HPLC, with better separation at pH > 6.8.[9][10] | [9][10] |
| Barbituric Acid Derivatives | Triketone vs. Monohydroxy | The equilibrium can be shifted from the triketone form towards the monohydroxy tautomers in certain media. | [13] |
Table 2: Effect of Solvent Polarity on Tautomer Equilibrium
| Compound/Class | Tautomeric Forms | Solvent Trend | Reference |
| 2,4-Pentanedione | Keto vs. Enol | Increasing solvent dielectric constant generally stabilizes the keto form. | [2] |
| Adenine Derivatives | Amino Tautomers (N9H, N7H, etc.) | Increasing solvent polarity can change tautomeric preferences, with C8-substituted adenines showing multiple tautomers in aqueous solution.[1][6] | [1][6] |
| Nitropurines | NH Tautomers | Solvation enhances the electron-accepting properties of the nitro group and can alter the relative stabilities of the tautomers. | [7] |
Experimental Protocols
Protocol 1: pH-Dependent Activity Assay
This protocol outlines a general method for investigating the influence of pH on the activity of a tautomeric compound.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure the buffer components do not interact with your compound or target.
-
pH Verification: Adjust the pH of each buffer to the desired value at the intended experimental temperature.
-
Compound Dilution: Prepare a concentrated stock solution of your compound in an appropriate solvent (e.g., DMSO). Make fresh serial dilutions of the compound directly into each assay buffer immediately before use.
-
Assay Performance: Perform your standard in vitro assay in parallel for each pH condition. Include appropriate controls for each buffer.
-
Data Analysis: Plot the measured activity (e.g., IC50, Ki) as a function of pH.
-
(Optional) Tautomer Quantification: In parallel, analyze the compound in each buffer using 1H NMR or a validated HPLC method to determine the tautomer ratio at each pH.
-
Correlation: Correlate the observed biological activity with the concentration of each tautomer to identify the potentially more active species.
Protocol 2: HPLC Method for Tautomer Separation and Quantification
This protocol provides a starting point for developing an HPLC method to separate and quantify tautomers.
-
Column Selection: A reversed-phase C18 column is a common starting point.[9][14]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile in water.
-
To improve separation, systematically adjust the pH of the aqueous component using buffers (e.g., ammonium acetate, ammonium formate). The pH can have a significant effect on the retention times and separation of tautomers.[9][10]
-
Consider the use of ion-pairing reagents if the tautomers have different ionization states.
-
-
Temperature Control: Maintain a constant column temperature, as temperature can affect both the separation and the on-column interconversion of tautomers. Lowering the temperature may improve the separation of rapidly interconverting tautomers.[14]
-
Detection: Use a photodiode array (PDA) detector to monitor the elution of tautomers at multiple wavelengths. Different tautomers may have distinct UV-Vis spectra.
-
Quantification: Integrate the peak areas of the separated tautomers to determine their relative concentrations. Note that the extinction coefficients of the tautomers may differ, which should be considered for accurate quantification.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Inconsistent Assay Results
This diagram outlines a logical approach to troubleshooting variability in assays with tautomeric compounds.
Caption: Troubleshooting decision tree for inconsistent in vitro assay results with tautomeric compounds.
Experimental Workflow for Differentiating Tautomer Activity
This diagram illustrates a systematic experimental plan to determine which tautomer is responsible for the observed biological activity.
Caption: Systematic workflow for the experimental differentiation of tautomer-specific biological activity.
Signaling Pathway of Tautomer Interconversion and Binding
This diagram depicts the equilibrium between two tautomers and their potential differential interaction with a biological target.
Caption: Model of tautomeric equilibrium influencing binding affinity to a biological target.
References
- 1. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying Gas-Phase Interconversion of Tautomers Using Differential Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. separation of tautomer compounds - Chromatography Forum [chromforum.org]
Validation & Comparative
Validating the Antifungal Activity of Fosmanogepix: A Comparative Guide
A comprehensive analysis of the first-in-class Gwt1 inhibitor, its potent antifungal activity, and the current understanding of its chemical forms.
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, the novel antifungal agent Fosmanogepix has emerged as a promising therapeutic candidate. As a first-in-class inhibitor of the fungal enzyme Gwt1, it presents a unique mechanism of action with broad-spectrum activity. This guide provides a detailed comparison of its performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its potential.
Fosmanogepix is a water-soluble N-phosphonooxymethylene prodrug that undergoes rapid and complete conversion to its active moiety, manogepix, in vivo by systemic phosphatases.[1][2] Manogepix is the compound responsible for the antifungal activity. While Fosmanogepix can exist in different tautomeric forms, to date, there are no publicly available scientific studies that have isolated and compared the antifungal activity of these individual tautomers. The extensive body of research has focused on the collective activity of Fosmanogepix and its highly active metabolite, manogepix.
Comparative Antifungal Activity of Manogepix
Manogepix has demonstrated potent in vitro activity against a wide range of yeast and mold pathogens, including strains resistant to existing antifungal drug classes.[3][4]
In Vitro Activity Against Yeast
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Candida albicans | 0.002 - 0.25 | 0.008 | 0.016 - 0.06 | Fluconazole: 2 |
| Candida glabrata | 0.008 - 0.25 | 0.03 | 0.06 | Fluconazole: 16 |
| Candida auris | 0.002 - 0.031 | 0.008 - 0.016 | 0.016 - 0.03 | Amphotericin B: 1 |
| Cryptococcus neoformans | 0.008 - 0.25 | 0.03 | 0.06 | Fluconazole: 8 |
MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and may vary based on testing methodology. Comparator data is provided for context.
In Vitro Activity Against Molds
| Fungal Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | ≤0.008 - 0.25 | 0.015 | 0.03 | Voriconazole: 1 |
| Aspergillus flavus | ≤0.008 - 0.06 | 0.015 | 0.015 | Voriconazole: 1 |
| Scedosporium prolificans | 0.03 - 0.25 | 0.12 | 0.12 | Voriconazole: >16 |
| Fusarium solani | ≤0.015 - 0.25 | ≤0.015 | 0.06 | Amphotericin B: 4 |
MEC (Minimum Effective Concentration) is the endpoint used for molds. Comparator data is provided for context.
Experimental Protocols
The in vitro antifungal activity of manogepix is predominantly determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Standard Broth Microdilution Assay (CLSI M27/M38)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.
-
Drug Dilution: Manogepix and comparator antifungals are serially diluted in RPMI-1640 medium to create a range of concentrations.
-
Incubation: The prepared fungal inoculum is added to microtiter plates containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Endpoint Determination:
-
For yeasts, the MIC is the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.
-
For molds, the MEC is the lowest drug concentration at which small, rounded, compact hyphal forms are observed under a microscope.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of manogepix and a typical workflow for validating the antifungal activity of a new compound.
References
- 1. A phase 1 open label study to assess the human mass balance and metabolite profile of 14C-fosmanogepix, a novel Gwt-1 inhibitor in healthy male participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fosmanogepix and its Active Moiety, Manogepix, in the Inhibition of Fungal Gwt1
A note on tautomers: While the potential for tautomerism in complex molecules like Fosmanogepix and its active form, Manogepix, exists, a review of current scientific literature reveals a significant gap in research specifically isolating and comparing the inhibitory activity of individual tautomers against the fungal enzyme Gwt1. The available data focuses on Fosmanogepix as a prodrug and the potent inhibitory action of its active metabolite, Manogepix, as a single entity. This guide, therefore, provides a comprehensive comparison based on the existing body of research, focusing on the well-documented activity of Manogepix.
Introduction
Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised individuals. The emergence of drug-resistant fungal strains has underscored the urgent need for novel antifungal agents with unique mechanisms of action. Fosmanogepix is a first-in-class antifungal agent that, upon administration, is rapidly converted by systemic phosphatases to its active moiety, Manogepix.[1][2][3][4] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a critical component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2][5][6] This pathway is essential for the proper localization of proteins to the fungal cell wall, making Gwt1 a compelling target for antifungal therapy.[1][5][6] This guide provides a detailed analysis of the inhibition of Gwt1 by Manogepix, supported by available in vitro activity data and a description of relevant experimental protocols.
Gwt1 Signaling Pathway and Mechanism of Inhibition
The Gwt1 enzyme plays a crucial role in the initial steps of GPI anchor biosynthesis in the endoplasmic reticulum of fungal cells. It catalyzes the acylation of inositol, a key step for the subsequent attachment of GPI anchors to cell surface proteins. These GPI-anchored proteins are vital for cell wall integrity, adhesion, and virulence.[1][5]
Manogepix acts as a potent and specific inhibitor of Gwt1. By blocking this enzyme, Manogepix disrupts the synthesis of GPI anchors, leading to a cascade of downstream effects that compromise the fungal cell wall, ultimately inhibiting fungal growth and viability.[1][5]
Comparative In Vitro Activity of Manogepix
Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including many that are resistant to existing antifungal drug classes. The following table summarizes the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values of Manogepix against various fungal species.
| Fungal Species | Manogepix MIC/MEC Range (µg/mL) | Comparator Agent(s) | Comparator MIC/MEC Range (µg/mL) |
| Candida albicans | 0.008 - 0.06 | Anidulafungin | 0.03 - 0.12 |
| Micafungin | 0.015 - 0.06 | ||
| Fluconazole | 0.25 - >64 | ||
| Candida glabrata | 0.015 - 0.12 | Anidulafungin | 0.06 - 0.25 |
| Micafungin | 0.03 - 0.12 | ||
| Fluconazole | 0.5 - >64 | ||
| Candida auris | 0.004 - 0.015 | Not specified | Not specified |
| Aspergillus fumigatus | 0.015 - 0.03 (MEC) | Anidulafungin | 0.008 - 0.015 (MEC) |
| Micafungin | 0.008 - 0.015 (MEC) | ||
| Voriconazole | 0.25 - 1 | ||
| Scedosporium spp. | 0.06 - 0.12 (MEC) | Not specified | Not specified |
| Fusarium spp. | ≤0.015 - 0.25 | Amphotericin B | 0.25 - 4 |
| Voriconazole | 1 - >16 |
Data compiled from multiple sources. MIC/MEC values can vary based on testing methodology and specific isolates.
Experimental Protocols
The following section details a generalized methodology for assessing the inhibitory activity of compounds against the Gwt1 enzyme.
In Vitro Gwt1 Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., Manogepix) required to inhibit 50% of the Gwt1 enzyme activity (IC50).
Materials:
-
Fungal membrane preparations containing Gwt1
-
Radiolabeled substrate (e.g., UDP-[³H]GlcNAc)
-
Acyl-CoA (e.g., palmitoyl-CoA)
-
Test inhibitor (Manogepix)
-
Reaction buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Workflow:
Procedure:
-
Membrane Preparation: Fungal strains overexpressing Gwt1 are cultured, harvested, and lysed to isolate membrane fractions.
-
Reaction Setup: The reaction mixture containing the membrane preparation, radiolabeled substrate, and acyl-CoA in a suitable buffer is prepared.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (Manogepix) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a specific temperature for a defined period to allow for the enzymatic reaction to occur.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids, including the radiolabeled product, are extracted.
-
TLC Analysis: The extracted lipids are spotted onto a TLC plate and separated using an appropriate solvent system.
-
Quantification: The amount of radiolabeled product is quantified using a scintillation counter or by autoradiography.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion
Fosmanogepix, through its active form Manogepix, presents a novel and potent mechanism for combating a wide range of fungal pathogens by targeting the essential Gwt1 enzyme. While the current body of scientific literature does not provide a comparative analysis of Fosmanogepix or Manogepix tautomers, the extensive in vitro data for Manogepix as a single entity demonstrates its significant potential as a next-generation antifungal agent. Further research into the potential differential activities of its tautomers could provide deeper insights into its structure-activity relationship and open new avenues for the design of even more effective Gwt1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcineurin Inhibitors Synergize with Manogepix to Kill Diverse Human Fungal Pathogens [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Fosmanogepix Tautomer Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of Fosmanogepix and its tautomers. Fosmanogepix (FMGX) is a first-in-class antifungal prodrug that is converted in vivo to its active form, manogepix (MGX).[1][2][3][4] The potential for tautomerism in the active moiety presents a unique analytical challenge in drug development and quality control. This document outlines and compares key analytical techniques, providing a framework for robust, cross-validated analysis.
Introduction to Fosmanogepix and Tautomerism
Fosmanogepix is a critical development in the treatment of invasive fungal infections, including those caused by resistant strains of Candida and Aspergillus.[1][3][4] It acts by inhibiting the fungal enzyme Gwt1, which is essential for cell wall integrity.[2][4][5] The chemical structure of the active form, manogepix, may allow for the existence of tautomers, which are isomers that can interconvert through a chemical reaction. The analysis of these tautomeric forms is crucial for understanding the drug's stability, bioavailability, and efficacy.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for tautomer analysis depends on the specific research question, whether it is qualitative characterization, quantitative determination, or monitoring of tautomeric equilibrium. The two primary methods suitable for this purpose are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of HPLC-MS and NMR for Tautomer Analysis
| Feature | HPLC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative analysis and separation of tautomers if they are stable on the chromatographic timescale. | Structural elucidation, characterization of tautomeric forms, and determination of equilibrium constants. |
| Sensitivity | High (ng/mL to pg/mL levels).[6] | Lower sensitivity, typically requiring higher concentrations (µg/mL to mg/mL). |
| Sample Throughput | High, suitable for routine analysis. | Low, more time-consuming per sample. |
| Information Provided | Retention time, mass-to-charge ratio, fragmentation pattern. | Chemical shifts, coupling constants, nuclear Overhauser effects, providing unambiguous structural data. |
| Matrix Effects | Susceptible to ion suppression or enhancement from biological matrices. | Less susceptible to matrix effects, but sample purity is important. |
| Cross-Validation | Essential for ensuring consistency between different HPLC-MS methods or laboratories.[7] | Important for confirming structural assignments and comparing quantitative results with other methods. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is well-suited for the quantitative analysis of Fosmanogepix and its active form, manogepix, in biological matrices.[6][8]
Objective: To separate and quantify the tautomeric forms of manogepix.
Instrumentation:
-
HPLC system with a reverse-phase C18 column.
-
Triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation: Plasma or tissue samples are subjected to protein precipitation followed by solid-phase extraction.
-
Chromatographic Separation: A gradient elution is employed with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and product ions of the tautomers.
Cross-Validation Parameters:
-
Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentration levels.
-
Selectivity and Specificity: Evaluated by analyzing blank matrix samples to check for interferences.
-
Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assessed under various storage and handling conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of tautomers.[9][10]
Objective: To identify and characterize the different tautomeric forms of manogepix.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals in the 2D spectra are analyzed to elucidate the structures of the tautomers present.
Cross-Validation with HPLC-MS:
-
NMR can be used to confirm the identity of the peaks observed in the HPLC-MS chromatogram.
-
Quantitative NMR (qNMR) can be used as an independent method to validate the concentration measurements obtained by HPLC-MS.
Data Presentation
Table 2: Hypothetical Cross-Validation Data for Manogepix Tautomer Quantification
| Analytical Method | Tautomer 1 Conc. (µg/mL) | Tautomer 2 Conc. (µg/mL) | Total Conc. (µg/mL) | % Recovery |
| HPLC-MS Method A | 8.5 ± 0.4 | 1.5 ± 0.1 | 10.0 | 100% |
| HPLC-MS Method B | 8.3 ± 0.5 | 1.7 ± 0.2 | 10.0 | 100% |
| qNMR | 8.6 ± 0.2 | 1.4 ± 0.1 | 10.0 | 100% |
Data are presented as mean ± standard deviation for n=3 replicates.
Visualizations
Caption: Experimental workflow for the analysis and cross-validation of Fosmanogepix tautomers.
Caption: Logical relationship of Fosmanogepix conversion and tautomer analysis.
Conclusion
The analysis of Fosmanogepix and its tautomers requires a multi-faceted approach. While HPLC-MS provides the sensitivity and throughput for quantitative studies in biological matrices, NMR spectroscopy is indispensable for the definitive structural characterization of the tautomeric forms. A thorough cross-validation between these methods is paramount to ensure the accuracy and reliability of the data, which is critical for regulatory submissions and a comprehensive understanding of the drug's behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Benchmarking Tautomer Separation and Characterization Methods for Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the separation and characterization of Fosmanogepix tautomers. Fosmanogepix, a first-in-class antifungal agent, can exist in tautomeric forms, which may exhibit different physicochemical and pharmacological properties.[1][2][3][4] The effective separation and characterization of these tautomers are critical for ensuring drug quality, stability, and therapeutic efficacy. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, supported by detailed experimental protocols and comparative data.
Introduction to Fosmanogepix Tautomerism
Fosmanogepix is a prodrug that is converted to its active moiety, manogepix, which targets the fungal enzyme Gwt1.[2][3][5] The heterocyclic core of manogepix, containing pyridine and other nitrogen-containing rings, is susceptible to tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. This equilibrium can be influenced by various factors, including solvent, pH, and temperature.[6][7] For pharmaceutical compounds, different tautomeric forms can impact solubility, bioavailability, and receptor binding affinity. Therefore, the ability to separate and quantify these forms is essential during drug development.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for tautomer analysis depends on the specific requirements of the study, such as the need for quantitative separation, structural elucidation, or high-throughput screening. This guide compares three powerful techniques: HPLC, SFC, and NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of pharmaceutical compounds and their isomers.[8][9] For tautomer separation, reversed-phase and normal-phase chromatography can be employed, with the choice of stationary and mobile phases being critical for achieving resolution.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral and isomeric separations.[10][11][12][13] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier, leading to faster separations and reduced solvent waste.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution and the solid state.[16] While not a separative technique in the chromatographic sense, NMR can be used to identify and quantify the relative amounts of different tautomers in equilibrium.[17]
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for each technique in the context of Fosmanogepix tautomer analysis. The data presented is illustrative, based on typical performance characteristics for the separation of heterocyclic tautomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) |
| Resolution of Tautomers | Good to Excellent | Excellent | Not Applicable (characterization of mixture) |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes | 10 - 60 minutes |
| Solvent Consumption | High | Low to Moderate | Low |
| Sensitivity | High (ng to pg range) | High (ng to pg range) | Moderate to Low (µg to mg range) |
| Quantitative Accuracy | Excellent | Excellent | Good |
| Structural Information | Limited (requires hyphenation with MS) | Limited (requires hyphenation with MS) | Excellent |
| High-Throughput Capability | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the separation and analysis of heterocyclic compounds and can be adapted for the specific tautomers of Fosmanogepix.
HPLC Method for Tautomer Separation
This protocol outlines a reversed-phase HPLC method suitable for the separation of Fosmanogepix tautomers. The manipulation of mobile phase pH is often a key parameter in separating tautomers.[18]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point. Alternative stationary phases like those designed for hydrogen-bonding interactions can also be effective.[19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of Fosmanogepix.
-
Injection Volume: 10 µL.
-
Sample Preparation: Fosmanogepix dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B).
SFC Method for Tautomer Separation
This protocol describes a typical SFC method for the rapid separation of isomers.
-
Instrumentation: An analytical SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator, coupled with a PDA detector.
-
Column: A chiral stationary phase (e.g., polysaccharide-based) or a column with polar functional groups can provide the necessary selectivity.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.1% ammonium hydroxide.
-
Gradient: 5-40% B over 8 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance.
-
Injection Volume: 5 µL.
-
Sample Preparation: Fosmanogepix dissolved in methanol.
NMR Spectroscopy for Tautomer Characterization
This protocol details the use of ¹H NMR to identify and quantify tautomers in solution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects on the tautomeric equilibrium.
-
Experiment: A standard ¹H NMR experiment. Two-dimensional NMR experiments like COSY and HSQC can be used for more detailed structural assignment.
-
Temperature: Experiments can be run at different temperatures to study the thermodynamics of the tautomeric equilibrium.
-
Data Analysis: The relative ratio of the tautomers is determined by integrating the signals corresponding to the distinct protons of each tautomer.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the logical flow of the analytical process for comparing Fosmanogepix tautomer separation methods.
Conclusion
The selection of an optimal method for the analysis of Fosmanogepix tautomers is dependent on the specific analytical goal. HPLC and SFC are superior for the quantitative separation of tautomers, with SFC offering advantages in terms of speed and reduced environmental impact. NMR spectroscopy is unparalleled for providing definitive structural information and for studying tautomeric equilibria in solution. For comprehensive characterization, a combination of these techniques is often the most powerful approach, for instance, using HPLC or SFC for separation followed by NMR and mass spectrometry for the identification of the isolated tautomers. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the study of Fosmanogepix tautomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 7. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. ijrpr.com [ijrpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. selvita.com [selvita.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. RP-HPLC separation of interconvertible rotamers of a 5-tetrahydroisoquinolin-6-yl-pyridin-3-yl acetic acid derivative and confirmation by VT NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Comparative Analysis of Tautomerism in Fosmanogepix and Other Azole Antifungals
A detailed guide for researchers, scientists, and drug development professionals on the tautomeric properties of the novel antifungal agent fosmanogepix in comparison to established azole antifungals. This report outlines the structural basis of tautomerism, presents available data, details experimental protocols for characterization, and provides visualizations of key concepts.
Introduction
Fosmanogepix is a first-in-class antifungal agent that, after in vivo conversion to its active moiety manogepix, inhibits the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2][3] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including resistant strains. The chemical structure of manogepix, containing a substituted 1,2,4-oxadiazole ring, suggests the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. While tautomerism is a recognized aspect of fosmanogepix, detailed comparative studies with traditional azole antifungals are not extensively available in peer-reviewed literature.[4]
This guide provides a comparative framework for understanding the potential tautomerism of manogepix in relation to established azole antifungals such as ketoconazole, fluconazole, and voriconazole. The tautomeric state of a drug molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and its interaction with biological targets, thereby affecting its pharmacokinetic and pharmacodynamic profile.
Tautomeric Structures of Manogepix and Azole Antifungals
Tautomerism in azole-containing compounds typically involves the migration of a proton between nitrogen atoms within the heterocyclic ring. For manogepix, which is the active form of fosmanogepix, tautomerism can be hypothesized based on the potential for proton migration. The common azole antifungals, which are based on imidazole or triazole rings, also exhibit tautomerism.
A diagram illustrating the potential tautomeric equilibrium in manogepix is presented below.
Caption: Hypothetical tautomeric equilibrium of manogepix.
Comparative Data on Tautomerism
Direct experimental data quantitatively comparing the tautomeric equilibrium of manogepix with other azole antifungals is limited. However, based on studies of related heterocyclic systems, it is possible to compile physicochemical data that may be influenced by the predominant tautomeric form. The following table summarizes key properties, noting that these reflect the molecule as it exists, which is often a rapid equilibrium between tautomers.
| Antifungal Agent | Chemical Class | pKa | LogP | Water Solubility | Predominant Tautomeric Form (Hypothesized/Reported) |
| Manogepix | Gepix | Data not available | Data not available | Low[5] | Data not available |
| Ketoconazole | Imidazole | 2.9, 6.5 | 3.8 | Practically insoluble | Imidazole tautomers |
| Fluconazole | Triazole | 2.0 | 0.5 | 8 mg/mL | Triazole tautomers |
| Voriconazole | Triazole | 1.8 | 1.8 | 2.7 mg/mL | Triazole tautomers |
Note: The lack of specific tautomeric data for manogepix highlights a gap in the current literature and an opportunity for further research.
Experimental Protocols for Tautomerism Analysis
The characterization and quantification of tautomers in solution are primarily achieved through spectroscopic methods, often complemented by computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the antifungal agent in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time.
-
Spectral Analysis:
-
Identify distinct sets of signals corresponding to each tautomer. If the tautomeric interconversion is slow on the NMR timescale, separate peaks for each tautomer will be observed.
-
If the interconversion is fast, averaged signals will be observed. In this case, low-temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomer signals.
-
Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons provides the molar ratio of the tautomers.
-
-
Equilibrium Constant Calculation: The equilibrium constant (Kt) is calculated as the ratio of the concentrations (or mole fractions) of the tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare a series of solutions of the antifungal agent in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water) at a known concentration (typically in the µM range).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the λmax for each tautomer. The predominant tautomer in a given solvent can be inferred by comparing the experimental spectrum to theoretical spectra of the individual tautomers obtained from quantum chemical calculations.
-
Solvatochromism, the change in the position of the absorption bands with solvent polarity, can provide insights into the nature of the tautomers.
-
By using methods such as deconvolution or by analyzing the spectra in solvents where one tautomer is known to dominate, the molar absorptivity of each tautomer can be determined, allowing for the calculation of the tautomer ratio in different solvents.
-
The following diagram illustrates a general workflow for the experimental determination of tautomeric equilibrium.
Caption: Experimental workflow for tautomer analysis.
Signaling Pathways and Mechanism of Action
While tautomerism is a physicochemical property of the drug molecule itself, the predominant tautomer is the one that interacts with the biological target. For manogepix, the target is the Gwt1 enzyme. The binding affinity of different tautomers to the active site of Gwt1 could vary, influencing the overall efficacy of the drug.
Below is a simplified representation of the proposed mechanism of action for manogepix, the active form of fosmanogepix.
Caption: Manogepix inhibits the Gwt1 enzyme.
Conclusion
The study of tautomerism in fosmanogepix and its active form, manogepix, is an important area for future research. While direct comparative experimental data with other azole antifungals is currently scarce, the established methodologies of NMR and UV-Vis spectroscopy, in conjunction with computational modeling, provide a clear path for such investigations. A thorough understanding of the tautomeric behavior of manogepix will provide valuable insights into its structure-activity relationship and may aid in the design of future antifungal agents with improved properties. This guide serves as a foundational resource for researchers embarking on such studies, outlining the key concepts, necessary experimental protocols, and the potential implications for drug development.
References
Unveiling the Bioactive Form of Manogepix: A Comparative Guide for Antifungal Research
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the novel antifungal agent manogepix with established alternatives. We delve into the structural confirmation of its bioactive tautomer, present comparative efficacy data, and detail the experimental protocols underpinning these findings.
Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent that targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1). This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall. The inhibition of Gwt1 disrupts cell wall integrity, leading to fungal cell death. This unique mechanism of action confers activity against a broad spectrum of fungal pathogens, including strains resistant to existing therapies.
Confirming the Bioactive Tautomer of Manogepix
Recent breakthroughs in structural biology have provided a definitive look at the bioactive form of manogepix. A 2024 cryo-electron microscopy (cryo-EM) study elucidating the structure of Saccharomyces cerevisiae Gwt1 in complex with manogepix has been pivotal.[1][2][3] The electron density maps from this study clearly show the conformation and tautomeric state of manogepix when bound to its enzymatic target. This provides unequivocal evidence of the bioactive structure responsible for its antifungal activity. The hydroxyl group on the picolinamide ring is a key feature in the active tautomer, participating in the inhibition of the palmitoyl-CoA binding site of Gwt1.[1][2]
Comparative In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values of manogepix and other major antifungal agents against key fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. The data presented is compiled from various surveillance studies and research articles.[2][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Table 1: Comparative MIC50 Values (µg/mL) Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | C. auris |
| Manogepix | 0.008 | 0.015 | 0.03 | 0.008 | >8 | 0.004 |
| Fluconazole | 0.25 | 8 | 1 | 1 | 16 | 32 |
| Voriconazole | 0.015 | 0.25 | 0.03 | 0.03 | 0.25 | 0.12 |
| Amphotericin B | 0.5 | 0.5 | 0.25 | 0.5 | 1 | 1 |
| Micafungin | 0.015 | 0.03 | 1 | 0.03 | 0.125 | 0.03 |
| Anidulafungin | 0.03 | 0.06 | 2 | 0.03 | 0.06 | 0.03 |
Table 2: Comparative MIC90/MEC90 Values (µg/mL) Against Aspergillus Species
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| Manogepix (MEC) | 0.03 | 0.06 | 0.03 | 0.03 |
| Voriconazole (MIC) | 0.5 | 0.5 | 1 | 1 |
| Amphotericin B (MIC) | 1 | 1 | 1 | 2 |
| Micafungin (MEC) | 0.015 | 0.015 | 0.015 | 0.03 |
| Anidulafungin (MEC) | 0.015 | 0.015 | 0.015 | 0.06 |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)
The CLSI provides reference methods for broth dilution antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2).[27][28][29][30]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar media to obtain fresh, viable colonies. The inoculum is prepared by suspending the fungal colonies in sterile saline or water and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.
-
Endpoint Determination: For azoles and amphotericin B, the MIC is determined as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for azoles and ≥90% for amphotericin B) in turbidity compared to the growth control. For echinocandins and manogepix against molds, the minimum effective concentration (MEC) is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
EUCAST Broth Microdilution Method
The EUCAST also provides a standardized broth microdilution method for antifungal susceptibility testing.[1][6][10][31][32]
-
Medium: The EUCAST method utilizes RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Size: The final inoculum concentration is typically higher than that used in the CLSI method.
-
Endpoint Reading: The MIC is read spectrophotometrically after a defined incubation period, with the endpoint defined as 50% or 90% inhibition of growth compared to the drug-free control, depending on the antifungal class.
Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
Manogepix exerts its antifungal effect by targeting a key step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway. This pathway is essential for the post-translational modification of a wide range of fungal cell wall proteins.
Caption: Manogepix inhibits Gwt1, a critical enzyme in the GPI-anchor biosynthesis pathway.
Experimental Workflow for Susceptibility Testing
The general workflow for determining the MIC of an antifungal agent is a standardized process to ensure reproducibility and comparability of results between laboratories.
Caption: Standardized workflow for antifungal susceptibility testing.
References
- 1. EUCAST: Fungi (AFST) [eucast.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency of Anidulafungin Compared to Nine Other Antifungal Agents Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Results from the Global SENTRY Antimicrobial Surveillance Program (2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multicenter Study of Anidulafungin and Micafungin MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 28. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. webstore.ansi.org [webstore.ansi.org]
- 30. webstore.ansi.org [webstore.ansi.org]
- 31. Portico [access.portico.org]
- 32. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Fosmanogepix: A Comparative Guide for Researchers
An objective analysis of the in vivo performance of the novel antifungal agent, Fosmanogepix, based on available experimental and clinical data.
Fosmanogepix is a first-in-class antifungal agent currently under development for the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethylene prodrug that, upon intravenous or oral administration, is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix.[1][2][3][4][5] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3][6] This disruption of GPI anchor synthesis prevents the proper localization of key mannoproteins to the fungal cell wall, leading to compromised cell wall integrity, impaired growth, and reduced virulence.[1][7][8] This novel mechanism of action allows Fosmanogepix to be effective against fungal strains that have developed resistance to other antifungal drug classes.[9][10][11]
While the topic of tautomerism is relevant to the chemical properties of Fosmanogepix, current in vivo research and clinical studies have focused on the efficacy of the parent compound, Fosmanogepix, which is administered and then converted to its single active form, manogepix. There is no available in vivo data comparing the efficacy of different tautomers of Fosmanogepix. Therefore, this guide will focus on the comprehensive in vivo efficacy data available for Fosmanogepix as a whole.
Clinical Efficacy in Candidemia
Phase 2 clinical trials have demonstrated the promising efficacy of Fosmanogepix in treating candidemia, including infections caused by multidrug-resistant strains like Candida auris.
| Efficacy Endpoint | Study Population | Results | Reference |
| Treatment Success at End of Study Treatment (EOST) | 20 non-neutropenic adults with candidemia (mITT population) | 80% (16/20) | [1][4][12] |
| Day 30 Survival | 20 non-neutropenic adults with candidemia (mITT population) | 85% (17/20) | [1][4][12] |
| Treatment Success at EOST | 9 patients with candidemia caused by Candida auris | 89% (8/9) | [6] |
| Day 30 Survival | 9 patients with candidemia caused by Candida auris | 89% (8/9) | [6] |
In Vivo Efficacy in Animal Models
Preclinical studies in various animal models have established the broad-spectrum in vivo efficacy of Fosmanogepix against a range of fungal pathogens.
| Fungal Pathogen | Animal Model | Key Findings | Reference |
| Candida species (including C. albicans, C. glabrata, C. auris) | Disseminated infection models in mice | Demonstrated notable effectiveness and increased survival.[9][10][11] | [9][10][11] |
| Aspergillus species (including A. fumigatus, A. flavus) | Pulmonary infection models in mice | Showed efficacy in treating aspergillosis.[9][10][11] | [9][10][11] |
| Coccidioides immitis | Disseminated infection model in mice | Demonstrated notable effectiveness.[9][10][11] | [9][10][11] |
| Fusarium solani | Disseminated infection model in mice | Demonstrated notable effectiveness.[9][10][11] | [9][10][11] |
| Scedosporium prolificans and Scedosporium apiospermum | Pulmonary infection models in mice | Showed efficacy against these rare molds.[9][10][11] | [9][10][11] |
| Rhizopus arrhizus | Pulmonary infection model in mice | Showed efficacy against this species of Mucorales.[9][10][11] | [9][10][11] |
| Candida auris | Disseminated infection model in immunocompromised mice | Improved survival over anidulafungin.[6] | [6] |
Experimental Protocols
Phase 2 Clinical Trial for Candidemia
-
Study Design: A global, multicenter, open-label, non-comparative study.[1][4][12]
-
Participants: Non-neutropenic adults with a positive blood culture for Candida spp. within 96 hours prior to study entry and who had received ≤2 days of prior systemic antifungal therapy.[1][4][12]
-
Dosing Regimen:
-
Day 1: 1000 mg of Fosmanogepix administered intravenously (IV) twice daily (loading dose).[4][12]
-
Following Days: 600 mg IV once daily (maintenance dose).[4][12]
-
Oral Switch Option: From Day 4 onwards, a switch to 700 mg of oral Fosmanogepix once daily was permitted if blood cultures were negative and the patient could tolerate oral medication.[4][12]
-
-
Primary Efficacy Endpoint: Treatment success at the End of Study Treatment (EOST), as determined by a Data Review Committee. Success was defined as the clearance of Candida from blood cultures with no additional antifungal treatment and survival at EOST.[1][4][12]
Phase 2 Clinical Trial for Candida auris Candidemia
-
Study Design: A multicenter, open-label, single-arm study.[6]
-
Participants: Adults (≥18 years) with established candidemia and/or invasive candidiasis caused by C. auris and with limited treatment options.[6]
-
Dosing Regimen:
-
Primary Endpoint: Treatment success at EOST, defined as survival and clearance of C. auris from blood/tissue cultures without additional antifungals, as assessed by an independent data review committee.[6]
-
Secondary Endpoint: Day 30 survival.[6]
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of Fosmanogepix and the workflow of the Phase 2 clinical trials.
Caption: Mechanism of action of Fosmanogepix.
Caption: Phase 2 clinical trial workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 4. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 open label study to assess the human mass balance and metabolite profile of 14C-fosmanogepix, a novel Gwt-1 inhibitor in healthy male participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fosmanogepix | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.tau.ac.il [cris.tau.ac.il]
Comparative Analysis of the Synergistic Effects of Fosmanogepix: A Guide for Researchers
A comprehensive review of the synergistic potential of the novel antifungal agent, Fosmanogepix. This guide provides a detailed comparison of its efficacy in combination with other antifungal drugs, supported by available preclinical and clinical data. While the specific synergistic effects of individual Fosmanogepix tautomers are not extensively documented in current literature, this analysis focuses on the well-studied synergistic interactions of its active moiety, manogepix, with various antifungal agents.
Fosmanogepix, a first-in-class antifungal agent, is a prodrug of manogepix (MGX).[1] It exhibits broad-spectrum activity against a wide range of fungal pathogens, including resistant strains, by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2] This unique mechanism of action presents significant opportunities for combination therapy to enhance efficacy, overcome resistance, and reduce toxicity. This guide synthesizes available data on the synergistic effects of Fosmanogepix in combination with other antifungal drugs, providing researchers, scientists, and drug development professionals with a valuable resource for further investigation.
Quantitative Data Summary of Synergistic Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the synergistic interactions of Fosmanogepix (or its active form, manogepix) with other antifungal agents.
Table 1: In Vitro Synergistic Activity of Manogepix Combinations
| Fungal Species | Combination Agent | Method | Synergy Interpretation | Fractional Inhibitory Concentration Index (FICI) Range | Reference |
| Madurella mycetomatis | Itraconazole | Checkerboard assay | Synergism in 70% of isolates | Not specified | [3][4] |
| Candida albicans | Calcineurin Inhibitors (FK506, Cyclosporin A) | Dose-response matrices | Synergistic | Not specified | [5][6] |
| Cryptococcus neoformans | Calcineurin Inhibitors (FK506, Cyclosporin A) | Dose-response matrices | Synergistic | Not specified | [5] |
| Aspergillus fumigatus | Calcineurin Inhibitors (FK506, Cyclosporin A) | Dose-response matrices | Synergistic | Not specified | [5] |
Table 2: In Vivo Efficacy of Fosmanogepix Combination Therapy
| Fungal Infection Model | Combination Agent | Animal Model | Primary Outcome | Result | Reference |
| Invasive Pulmonary Aspergillosis | Liposomal Amphotericin B | Immunosuppressed mice | Survival | Combination therapy superior to monotherapy | [7] |
| Invasive Mucormycosis | Liposomal Amphotericin B | Immunosuppressed mice | Survival | Combination therapy superior to monotherapy | [7] |
| Invasive Fusariosis | Liposomal Amphotericin B | Immunosuppressed mice | Survival | Combination therapy superior to monotherapy | [7] |
| Mycetoma (M. mycetomatis) | Itraconazole | Galleria mellonella larvae | Survival | No enhanced survival in combination | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess antifungal synergy.
Checkerboard Microdilution Assay
This is a standard in vitro method to quantify the interaction between two antimicrobial agents.
-
Preparation of Drug Solutions: Stock solutions of manogepix and the partner antifungal are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of manogepix along the x-axis and the partner drug along the y-axis, creating a matrix of combination concentrations.
-
Inoculum Preparation: A standardized fungal inoculum is prepared according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated at a specified temperature and duration.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Animal Models of Invasive Fungal Infections
In vivo studies are essential to evaluate the efficacy of combination therapies in a living system.
-
Animal Immunosuppression: Mice are typically immunosuppressed using agents like cyclophosphamide and cortisone acetate to mimic the host conditions of invasive fungal infections.
-
Infection: Animals are infected with a standardized inoculum of the fungal pathogen via intravenous or intranasal routes, depending on the target organ of infection.
-
Treatment: Treatment with Fosmanogepix, the combination agent, or a placebo is initiated at a specified time post-infection. Dosages and routes of administration are designed to be clinically relevant.
-
Outcome Assessment: The primary endpoints are typically survival over a defined period and fungal burden in target organs (e.g., kidneys, lungs, brain), which is often quantified by colony-forming unit (CFU) counts or quantitative PCR (qPCR).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is key to understanding the synergistic mechanisms and study designs.
Caption: Fosmanogepix and Calcineurin Inhibitor Synergy Pathway.
Caption: Workflow for In Vivo Antifungal Synergy Studies.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The combination of manogepix and itraconazole is synergistic and inhibits the growth of Madurella mycetomatis in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combination of manogepix and itraconazole is synergistic and inhibits the growth of Madurella mycetomatis in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcineurin Inhibitors Synergize with Manogepix to Kill Diverse Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Combination Treatment of Fosmanogepix and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fosmanogepix: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Fosmanogepix, an investigational antifungal agent. Given that specific disposal guidelines for Fosmanogepix are not publicly available, this guide is based on general best practices for the disposal of non-hazardous pharmaceutical compounds in a laboratory setting.
Immediate Safety and Handling Protocols
While one available Material Safety Data Sheet (MSDS) for Fosmanogepix indicates it is not a hazardous substance, it is crucial to handle all chemical compounds with care. Adherence to standard laboratory safety protocols is paramount to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is recommended.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedures for Fosmanogepix
The following procedures are based on general guidelines for the disposal of non-hazardous chemical and pharmaceutical waste in a research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
-
Waste Identification and Segregation:
-
Treat all Fosmanogepix waste, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), as chemical waste.
-
Do not mix Fosmanogepix waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or heavy metals) unless specifically instructed by your EHS department.
-
Segregate solid waste from liquid waste into separate, clearly labeled containers.
-
-
Waste Collection and Storage:
-
Use chemically compatible, leak-proof containers for waste collection.
-
Clearly label the waste container with "Fosmanogepix Waste" and include the date of initial waste accumulation.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Keep waste containers securely closed except when adding waste.
-
-
Disposal Pathway:
-
Do not dispose of Fosmanogepix down the drain or in the regular trash unless explicitly approved by your institution's EHS.
-
Arrange for the disposal of Fosmanogepix waste through your institution's chemical waste management program or a licensed hazardous waste disposal contractor.
-
Provide the waste management service with all available information, including the MSDS, to ensure proper handling and disposal.
-
Data Presentation: Fosmanogepix Properties
| Property | Value | Source |
| Chemical Formula | C22H21N4O6P | [1] |
| Molar Mass | 468.406 g/mol | [2] |
| CAS Number | 2091769-17-2 | [2] |
| Synonyms | APX001, E1211 | [3] |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience MSDS |
Experimental Protocols Cited
This document provides general disposal procedures and does not cite specific experimental protocols for Fosmanogepix. The handling and disposal recommendations are derived from standard laboratory safety guidelines for non-hazardous chemical waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Fosmanogepix waste in a laboratory setting.
Caption: Workflow for the safe disposal of Fosmanogepix waste.
References
Essential Safety and Logistical Information for Handling Fosmanogepix
Topic: Personal Protective Equipment for Handling Fosmanogepix (tautomerism)
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Fosmanogepix. The following procedural guidance is based on the available data for Fosmanogepix and established best practices for handling potent investigational compounds.
Physicochemical Properties of Fosmanogepix
A summary of the known quantitative data for Fosmanogepix is presented below. This information is essential for understanding the compound's basic properties for safe handling and preparation of solutions.
| Property | Value | Source |
| CAS Number | 2091769-17-2 | [1][2][3][4] |
| Molecular Formula | C22H21N4O6P | [1][2] |
| Molecular Weight | 468.41 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Solubility | DMSO 5 mg/mL (with ultrasonic and pH adjustment to 4 with HCl) | [3] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Note on Tautomerism: Fosmanogepix exists in tautomeric forms. For the purposes of laboratory safety and handling, all tautomers should be treated as having the same toxicological properties. Standard handling procedures for the primary compound are applicable to any mixture of its tautomers.
I. Personal Protective Equipment (PPE)
Given that Fosmanogepix is a potent, investigational antifungal agent, a conservative approach to PPE is mandatory to minimize exposure. The following PPE is required for handling Fosmanogepix in a laboratory setting.
Core PPE Requirements:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn at all times when handling the solid compound or solutions.[5] Gloves should be changed immediately if contaminated, torn, or after a maximum of 60 minutes of continuous use.[6]
-
Eye Protection: Chemical splash goggles with side shields are mandatory to protect against accidental splashes.[7]
-
Body Protection: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required.[5][8] Gown cuffs should be tucked into the outer gloves.
-
Respiratory Protection: When handling the powdered form of Fosmanogepix outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particles.[7]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection workflow for handling Fosmanogepix.
II. Operational and Disposal Plans
A. Routine Handling Protocol
1. Preparation and Weighing of Solid Fosmanogepix:
-
Step 1: Designated Area. All handling of solid Fosmanogepix must be conducted in a designated area, such as a certified chemical fume hood or a powder containment balance enclosure, to minimize the risk of inhalation and contamination of the laboratory environment.
-
Step 2: Donning PPE. Before handling the compound, don the appropriate PPE as outlined in the diagram above (double gloves, lab gown, safety goggles, and N95 respirator if outside a fume hood).
-
Step 3: Weighing. Use a tared weigh boat or paper. Handle the container of Fosmanogepix with care to avoid generating dust.
-
Step 4: Post-Weighing. After weighing, carefully transfer the compound to the dissolution vessel. Clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the weigh boat and cleaning materials as hazardous waste.
2. Reconstitution and Dilution:
-
Step 1: Solvent Addition. In a certified chemical fume hood, add the desired solvent to the vessel containing the weighed Fosmanogepix.
-
Step 2: Dissolution. Cap the vessel and mix gently until the compound is fully dissolved. As noted, sonication and pH adjustment may be necessary for dissolution in DMSO.[3]
-
Step 3: Labeling. Clearly label the container with the compound name, concentration, solvent, date, and your initials.
B. Emergency Procedures
1. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
2. Spill Management:
-
Step 1: Evacuate and Secure. Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Step 2: Don PPE. Before cleaning the spill, don the appropriate PPE, including double nitrile gloves, a lab gown, safety goggles, and an N95 respirator.
-
Step 3: Contain and Clean.
-
For Solid Spills: Gently cover the spill with absorbent pads dampened with water to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For Liquid Spills: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
-
Step 4: Decontaminate. Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
C. Disposal Plan
All materials contaminated with Fosmanogepix are to be considered hazardous waste.
-
Waste Segregation: Segregate Fosmanogepix waste from other waste streams.[9]
-
Containerization:
-
Solid Waste: Unused compound, contaminated gloves, gowns, weigh boats, and cleaning materials should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9]
-
Liquid Waste: Solutions of Fosmanogepix should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "Fosmanogepix".[9]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9] Do not dispose of Fosmanogepix down the drain.
References
- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pogo.ca [pogo.ca]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
